molecular formula C8H12Cl2N2O B1374526 3-(Azetidin-3-yloxy)pyridine dihydrochloride CAS No. 1354543-05-7

3-(Azetidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B1374526
CAS No.: 1354543-05-7
M. Wt: 223.1 g/mol
InChI Key: ZYMCDKCROLDTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yloxy)pyridine dihydrochloride ( 1236791-61-9) is a heterocyclic organic compound with the molecular formula C8H12Cl2N2O and a molecular weight of 207.10 g/mol . This dihydrochloride salt features a pyridine ring linked via an ether bond to an azetidine ring, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound serves as a key building block for the synthesis of more complex molecules, particularly in constructing combinatorial libraries . Its calculated physicochemical properties include a polar surface area of 34.15 Ų and two rotatable bonds, characteristics that influence its bioavailability and interaction with biological targets . As a high-purity chemical, it is intended for use in laboratory research only. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

3-(azetidin-3-yloxy)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMCDKCROLDTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Profile of 3-(Azetidin-3-yloxy)pyridine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3-(Azetidin-3-yloxy)pyridine, commonly referred to in scientific literature as A-85380. The dihydrochloride salt is a formulation used to improve the stability and solubility of this potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist. This document delves into its mechanism of action, receptor binding affinity, functional activity, and its demonstrated effects in preclinical and clinical research. Detailed experimental protocols and data are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this significant pharmacological tool.

Introduction and Chemical Identity

3-(Azetidin-3-yloxy)pyridine is a synthetic compound belonging to the pyridine ether class of molecules. It is most frequently studied under the developmental code A-85380. For experimental and formulation purposes, it is often prepared as a dihydrochloride salt, enhancing its aqueous solubility and handling characteristics. The core of its pharmacological significance lies in its potent and selective agonism at α4β2 nicotinic acetylcholine receptors (nAChRs), a key subtype involved in various central nervous system (CNS) processes.[1] This selectivity has established A-85380 as a critical research tool for exploring the physiological and pathophysiological roles of α4β2 nAChRs and as a scaffold for the development of novel therapeutics for conditions such as pain, neurodegenerative disorders, and addiction.[1]

Mechanism of Action: Selective α4β2 nAChR Agonism

The primary mechanism of action of A-85380 is its function as a potent agonist at neuronal nAChRs, with a pronounced selectivity for the α4β2 subtype over other nAChR subtypes like α7 or the muscle-type α1β1δγ.[1] Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist like A-85380, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the neuronal membrane, triggering downstream signaling events, including the firing of action potentials and the release of various neurotransmitters. The activation of presynaptic α4β2 nAChRs by A-85380 can modulate the release of key neurotransmitters such as dopamine, which is crucial for its effects on reward and analgesia.

nAChR_Signaling_Pathway cluster_0 Presynaptic Terminal A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ca_Influx Ca²⁺ Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Dopamine Release Postsynaptic_Receptor Dopamine Receptor Postsynaptic_Effect Neuronal Response (e.g., Analgesia, Reward)

Figure 1: A-85380 signaling at a presynaptic terminal.

Receptor Binding and Selectivity Profile

The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. A-85380 exhibits a remarkably high affinity for the α4β2 nAChR subtype. Radioligand binding studies are the gold standard for determining these parameters.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of A-85380 for various nAChR subtypes. The data clearly illustrate its selectivity for the human α4β2 receptor.

Receptor SubtypeRadioligandTissue/Cell SourceKi (nM)Reference
Human α4β2 -CytisineRecombinant Cells0.05 ± 0.01 [1]
Human α7 [¹²⁵I]α-BungarotoxinRecombinant Cells148 ± 13 [1]
Muscle α1β1δγ [¹²⁵I]α-BungarotoxinTorpedo electroplax314 ± 12 [1]
Rat Brain nAChRs -EpibatidineRat Brain Membranes0.011 - 0.210
Experimental Protocol: Radioligand Binding Assay for α4β2 nAChRs

This protocol outlines a standard procedure for determining the binding affinity of a test compound like A-85380 at the α4β2 nAChR using competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace -cytisine from α4β2 nAChRs in rat brain membrane preparations.

Materials:

  • Rat brain tissue (cortex or thalamus)

  • -cytisine (specific activity ~20-40 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Test compound (A-85380) at various concentrations

  • Non-specific determinant: Nicotine (10 µM final concentration)

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI)

  • Scintillation cocktail and scintillation counter

  • Homogenizer and centrifuge

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in 20 volumes of ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C until use.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.

    • To each tube, add:

      • 100 µL of binding buffer (for total binding) OR 50 µL of 10 µM Nicotine + 50 µL buffer (for non-specific binding) OR 100 µL of test compound dilution.

      • 50 µL of -cytisine (final concentration ~0.6 nM).

      • 100 µL of membrane preparation (50-150 µg protein).

    • The final assay volume is 250 µL.

  • Incubation:

    • Incubate the tubes for 120 minutes at 4°C to reach equilibrium.[2]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting and Data Analysis:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Causality and Validation: The use of a high concentration of a known agonist (nicotine) allows for the determination of non-specific binding, ensuring that the measured displacement is due to competition at the specific receptor site. Pre-soaking filters in PEI reduces non-specific binding of the radioligand to the filter itself. The Cheng-Prusoff correction accounts for the presence of the radioligand, converting the operational IC₅₀ into the true inhibitory constant, Ki.

In Vitro Functional Activity

Beyond binding, functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or modulator. A-85380 has been consistently characterized as a potent, full agonist at the α4β2 nAChR.

Functional Potency Data

Functional assays, such as cation efflux or electrophysiology, measure the cellular response to receptor activation. The EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response.

Assay TypenAChR SubtypeCell SystemEC₅₀ (µM)Reference
Cation Efflux Human α4β2Recombinant Cells0.7 ± 0.1
Cation Efflux GanglionicIMR-32 Cells0.8 ± 0.09
Electrophysiology Human α7Xenopus Oocytes8.9 ± 1.9
Dopamine Release Rat Striatal SlicesNative Tissue0.003 ± 0.001
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the functional properties (agonist activity, potency, and efficacy) of A-85380 on a specific nAChR subtype expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for nAChR subunits (e.g., human α4 and β2)

  • Microinjection system

  • Two-electrode voltage clamp (TEVC) amplifier and data acquisition system

  • Perfusion system

  • Recording chamber

  • Oocyte Ringer's solution (OR2)

  • Test compound (A-85380) solutions at various concentrations

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate mature oocytes from a female Xenopus laevis.

    • Microinject a mixture of α4 and β2 subunit cRNAs (e.g., 50 nL of a 1:1 ratio mixture) into the cytoplasm of each oocyte.

    • Incubate the injected oocytes for 2-7 days at 16-18°C in OR2 solution supplemented with antibiotics to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse continuously with OR2 solution.

    • Impale the oocyte with two glass microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

    • Clamp the membrane potential of the oocyte at a holding potential of -70 mV.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline current.

    • Apply A-85380 at a specific concentration via the perfusion system for a set duration (e.g., 10-30 seconds).

    • Record the inward current elicited by the agonist application.

    • Perform a thorough washout with OR2 solution until the current returns to baseline before applying the next concentration.

    • Apply a range of A-85380 concentrations in an ascending order to construct a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the current response for each concentration.

    • Normalize the responses to the maximal response observed.

    • Plot the normalized current against the log concentration of A-85380.

    • Fit the data with a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC₅₀ and the Hill slope.

    • Efficacy can be compared to a standard full agonist like acetylcholine.

Causality and Validation: This system allows for the direct measurement of ion channel function in response to a ligand. Uninjected oocytes should be tested as a negative control to ensure responses are specific to the expressed receptors. The use of a range of concentrations allows for the precise determination of potency (EC₅₀), which is a critical parameter for characterizing agonist activity.

In Vivo Pharmacological Profile

The effects of A-85380 have been extensively studied in animal models, revealing a significant therapeutic potential, particularly in the domain of analgesia.

Analgesic Activity

A-85380 demonstrates a robust and broad-spectrum analgesic profile, showing efficacy in models of acute, persistent, and neuropathic pain.[1] The antinociceptive effects are mediated by the α4β2 nAChR, as they can be blocked by selective antagonists.[1] Interestingly, the site of action appears to depend on the pain modality; antinociception in acute pain models is mediated by descending inhibitory pathways to the spinal cord, while its effects on neuropathic pain involve both central and peripheral sites.[1]

Behavioral and Neurochemical Effects

Studies using analogs like 5-Iodo-A-85380 have shown dose-dependent effects on locomotion (suppression), body temperature (hypothermia), and conditioned place preference, indicating an influence on reward pathways.[3] These effects were shown to be mediated by β2-containing nAChRs.[3]

Experimental Protocol: In Vivo Microdialysis for Dopamine Release

Objective: To measure the effect of systemically administered A-85380 on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) of a freely moving rat.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm active membrane)

  • Surgical tools

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • A-85380 solution for injection (e.g., subcutaneous)

  • HPLC system with electrochemical detection (HPLC-EC) for dopamine analysis

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula targeting the nucleus accumbens, using predetermined stereotaxic coordinates.

    • Secure the cannula to the skull with dental cement and anchor screws.

    • Allow the animal to recover from surgery for at least 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).[4]

    • Allow a stabilization period of at least 90-120 minutes.

    • Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline of dopamine levels.

  • Drug Administration and Sample Collection:

    • Administer A-85380 (e.g., 1 mg/kg, s.c.) or vehicle.

    • Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours post-injection.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for dopamine content using an HPLC-EC system.

    • Quantify the dopamine concentration in each sample by comparing it to a standard curve.

  • Data Analysis:

    • Express the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration.

    • Plot the mean percent baseline dopamine levels over time for both the A-85380 and vehicle-treated groups.

    • Use statistical analysis (e.g., ANOVA) to determine the significance of any changes in dopamine release.

Microdialysis_Workflow Surgery 1. Stereotaxic Surgery (Implant Guide Cannula) Recovery 2. Recovery Period (5-7 days) Surgery->Recovery Probe 3. Probe Insertion & Perfusion with aCSF Recovery->Probe Baseline 4. Baseline Sample Collection Probe->Baseline Injection 5. A-85380 Administration (s.c.) Baseline->Injection Post_Injection 6. Post-Injection Sample Collection Injection->Post_Injection HPLC 7. HPLC-EC Analysis (Quantify Dopamine) Post_Injection->HPLC Analysis 8. Data Analysis (% Baseline vs. Time) HPLC->Analysis

Figure 2: Experimental workflow for in vivo microdialysis.

Pharmacokinetics and Brain Penetration

While a complete ADME (Absorption, Distribution, Metabolism, Excretion) profile for A-85380 is not extensively detailed in publicly available literature, its use in human positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies provides valuable insights.[1][5]

  • Distribution: Radiolabeled analogs of A-85380 readily cross the blood-brain barrier.[5] In vivo imaging in humans demonstrates that the distribution of the tracer is consistent with the known density of nAChRs, with the highest accumulation in the thalamus, intermediate levels in the midbrain, pons, and cortex, and the lowest levels in white matter.[5]

  • Elimination: In human studies with 2-[¹⁸F]F-A-85380, approximately 90% of the injected radioactivity is eliminated through the urine, with a biological half-life of about 4 hours.[5]

These characteristics make A-85380 and its analogs highly effective tools for non-invasively studying the distribution and density of α4β2 nAChRs in the living human brain.[6]

Therapeutic Potential and Future Directions

The pharmacological profile of A-85380 highlights the therapeutic potential of selective α4β2 nAChR agonists. Its potent analgesic effects in a wide range of preclinical models suggest that compounds based on this scaffold could be developed as novel treatments for chronic and neuropathic pain.[1] Furthermore, the role of α4β2 nAChRs in cognitive processes and neurodegenerative diseases has been a major area of research. Imaging studies using A-85380 analogs have already revealed significant decreases in α4β2 nAChR density in patients with Parkinson's and Alzheimer's disease, underscoring the importance of this receptor system in these conditions.[1] While A-85380 itself was not developed as a therapeutic agent, it remains an invaluable pharmacological probe that continues to aid in the development and characterization of new nAChR ligands for a variety of CNS disorders.[1]

References

  • Rueter, L. E., & Anderson, D. J. (2006). A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. CNS Drug Reviews, 12(2), 146-158. [Link]

  • Akinola, L., et al. (2018). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. Psychopharmacology, 235(11), 3149-3160. [Link]

  • Valette, H., et al. (1999). 2-[18F]F-A-85380: PET imaging of brain nicotinic acetylcholine receptors and whole body distribution in humans. The FASEB Journal, 13(10), 1235-1242. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(6), 635-647. [Link]

  • Kulak, J. M., et al. (2002). 5-Iodo-A-85380 binds to alpha-conotoxin MII-sensitive nicotinic acetylcholine receptors (nAChRs) as well as alpha4beta2* subtypes. Neuropharmacology, 42(6), 812-821. [Link]

  • Mukherjee, J., et al. (2012). Quantitative Molecular Imaging of Neuronal Nicotinic Acetylcholine Receptors in the Human Brain with A-85380 Radiotracers. Current Pharmaceutical Design, 18(27), 4153-4167. [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

Sources

Biological activity screening of CAS 1354543-05-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Screening of CAS 1354543-05-7 (BAY-876)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity screening of CAS 1354543-05-7, a compound identified as BAY-876. BAY-876 is a potent and highly selective inhibitor of Glucose Transporter 1 (GLUT1), a key mediator of glucose uptake in many cancer cells.[1][2] This document will delve into the scientific rationale behind targeting GLUT1, the mechanism of action of BAY-876, and detailed, field-proven protocols for its in vitro and in vivo evaluation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible data generation for researchers in oncology and drug discovery.

Introduction: The Rationale for Targeting GLUT1 in Oncology

A hallmark of cancer is the altered cellular metabolism, famously described as the "Warburg effect," where cancer cells exhibit a high rate of glycolysis even in the presence of ample oxygen.[3] This metabolic shift necessitates an increased uptake of glucose, which is primarily facilitated by glucose transporters (GLUTs). GLUT1, in particular, is overexpressed in a wide range of human cancers, and its elevated expression often correlates with tumor progression and poor prognosis.[2] This dependence on GLUT1 for fueling rapid proliferation and survival makes it a compelling therapeutic target for anti-cancer drug development.

BAY-876 (CAS 1354543-05-7) emerged from a high-throughput screening of approximately 3 million compounds as a highly potent and selective inhibitor of GLUT1.[4] Its high selectivity for GLUT1 over other isoforms, such as GLUT2, GLUT3, and GLUT4, offers a promising therapeutic window, potentially minimizing off-target effects.[2][5] This guide will provide the necessary technical details to rigorously screen and characterize the biological activity of BAY-876 and similar GLUT1 inhibitors.

Mechanism of Action of BAY-876

BAY-876 exerts its anti-tumor effects by directly inhibiting the glucose transport function of GLUT1. This leads to a cascade of downstream cellular events, ultimately culminating in cancer cell death. The key mechanistic steps are:

  • Inhibition of Glucose Uptake: BAY-876 binds to GLUT1, blocking the entry of glucose into the cancer cell.

  • Glycolytic Inhibition: The reduced intracellular glucose availability starves the cell of the primary substrate for glycolysis.

  • Metabolic Stress and ATP Depletion: Inhibition of glycolysis leads to a significant reduction in ATP production, inducing a state of severe energy stress.

  • Induction of Oxidative Stress: A metabolic shift towards mitochondrial respiration can occur, leading to an increase in reactive oxygen species (ROS) production.[4]

  • Apoptosis Induction: The culmination of energy deprivation and oxidative stress triggers programmed cell death, or apoptosis.[4][6]

The following diagram illustrates the signaling pathway and the point of intervention by BAY-876.

BAY-876_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Uptake Intra_Glucose Intracellular Glucose GLUT1->Intra_Glucose Glycolysis Glycolysis Intra_Glucose->Glycolysis ATP ATP Production Glycolysis->ATP Mitochondria Mitochondrial Respiration Glycolysis->Mitochondria Apoptosis Apoptosis ATP->Apoptosis Depletion contributes to Cell_Survival Cancer Cell Survival & Proliferation ATP->Cell_Survival ROS Increased ROS ROS->Apoptosis Mitochondria->ROS Shift leads to BAY876 BAY-876 BAY876->GLUT1 Inhibition

Caption: Mechanism of action of BAY-876 via GLUT1 inhibition.

In Vitro Biological Activity Screening

A tiered approach to in vitro screening is recommended to comprehensively characterize the biological activity of BAY-876.

Primary Screening: Cell Viability and Proliferation Assays

The initial assessment of BAY-876's anti-cancer activity involves determining its effect on cancer cell viability and proliferation. The MTT or MTS assay is a robust and widely used colorimetric method for this purpose.[7]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., HCT116, DLD1, COLO205 for colorectal cancer, or SKOV-3, OVCAR-3 for ovarian cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of BAY-876 in the appropriate cell culture medium. The final concentrations should typically range from nanomolar to micromolar to determine the IC50 value. Replace the existing medium with the medium containing BAY-876 or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a 5% CO2 incubator.[1][4]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[3][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Reported IC50 Values for BAY-876 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Hela-MaTuCervical Cancer3.2[5]
COLO205Colorectal Cancer~4[4]
L929Murine Fibroblast2.5[5]
Target Engagement: Glucose Uptake Assay

To confirm that the observed anti-proliferative effects are due to the inhibition of GLUT1, a direct measurement of glucose uptake is essential. This can be achieved using fluorescently labeled glucose analogs like 2-NBDG or radiolabeled 2-deoxy-D-glucose ([³H]-2-DG).

Experimental Protocol: 2-NBDG Glucose Uptake Assay

  • Cell Culture: Plate cells in a 24-well plate or a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Glucose Starvation: Prior to the assay, wash the cells with glucose-free medium and incubate them in the same medium for 1-2 hours to deplete intracellular glucose stores.

  • Inhibitor Pre-incubation: Treat the cells with varying concentrations of BAY-876 for a predetermined time (e.g., 30-60 minutes).

  • 2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG (typically at a final concentration of 10-100 µM) to each well and incubate for 15-60 minutes at 37°C.[5][10]

  • Stopping the Reaction: Terminate the uptake by washing the cells twice with ice-cold PBS.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader, a flow cytometer, or a fluorescence microscope.[10]

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the protein concentration or cell number. The inhibition of glucose uptake by BAY-876 is expressed as a percentage of the control (untreated cells).

Mechanistic Validation: Apoptosis and Oxidative Stress Assays

To further elucidate the mechanism of cell death induced by BAY-876, apoptosis and oxidative stress assays are performed.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cancer cells with BAY-876 at concentrations around the IC50 value for 24-72 hours.[4]

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[4][12]

Experimental Protocol: Intracellular ROS Measurement

  • Cell Treatment: Treat cells with BAY-876 for an appropriate duration (e.g., 48-72 hours).[4]

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30 minutes at 37°C.[4]

  • Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscopy. An increase in fluorescence indicates an elevation in intracellular ROS levels.[4]

The following diagram outlines the general in vitro screening workflow for BAY-876.

In_Vitro_Workflow start Start: Cancer Cell Lines viability Cell Viability Assay (MTT/MTS) start->viability ic50 Determine IC50 viability->ic50 glucose_uptake Glucose Uptake Assay (2-NBDG) ic50->glucose_uptake Confirm Target Engagement apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Elucidate Mechanism ros ROS Assay (DCFH-DA) ic50->ros Elucidate Mechanism end End: Characterized In Vitro Activity glucose_uptake->end apoptosis->end ros->end

Caption: General workflow for in vitro screening of BAY-876.

In Vivo Biological Activity Screening

To evaluate the therapeutic potential of BAY-876 in a physiological context, in vivo studies using xenograft models are crucial.

Xenograft Tumor Models

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used.[13][14]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of immunocompromised mice (e.g., BALB/c-nu/nu).[4]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[4]

  • Randomization and Treatment: Randomly assign the mice to different treatment groups: vehicle control, and one or more doses of BAY-876 (e.g., 2 mg/kg and 4 mg/kg). BAY-876 is typically administered orally.[4]

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., three times a week).[4]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[4]

Pharmacodynamic and Efficacy Endpoints
  • Tumor Growth Inhibition: The primary efficacy endpoint is the reduction in tumor growth in the BAY-876-treated groups compared to the control group.

  • Target Modulation: Excised tumors can be analyzed by western blotting or immunohistochemistry to confirm the downregulation of GLUT1 and other relevant biomarkers like Ki-67 (a proliferation marker).[4]

  • Induction of Apoptosis: TUNEL assays on tumor sections can be performed to quantify the extent of apoptosis in vivo.[4]

  • Tolerability: Monitoring the body weight and overall health of the mice provides an indication of the compound's tolerability.[13]

Conclusion

The biological activity screening of CAS 1354543-05-7 (BAY-876) requires a systematic and multi-faceted approach. This guide provides a framework of robust and validated protocols for the in vitro and in vivo characterization of this potent GLUT1 inhibitor. By following these methodologies, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of targeting cancer metabolism with compounds like BAY-876.

References

  • A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology. [Link]

  • GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer. [Link]

  • Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. Journal of Biological Chemistry. [Link]

  • Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research. [Link]

  • Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. AACR Journals. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells. ResearchGate. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • Glucose (2-NBDG) uptake assay. Bio-protocol. [Link]

Sources

The Emerging Therapeutic Potential of 3-Alkoxy-Azetidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The four-membered saturated nitrogen heterocycle, azetidine, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and unique three-dimensional geometry offer a compelling structural motif that can impart favorable physicochemical properties to bioactive molecules.[1][2] The azetidine ring can enhance metabolic stability, improve aqueous solubility, and provide a rigid scaffold for the precise orientation of pharmacophoric elements. This guide focuses on a specific and promising class of these compounds: 3-alkoxy-azetidine derivatives. The introduction of an alkoxy group at the 3-position provides a versatile handle for modulating lipophilicity, polarity, and hydrogen bonding capacity, thereby fine-tuning the pharmacological profile of these molecules. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, exploring the synthesis, mechanisms of action, and potential therapeutic applications of this exciting class of compounds.

Synthetic Strategies for 3-Alkoxy-Azetidine Derivatives: A Practical Overview

The synthesis of the strained azetidine ring has historically presented challenges.[3] However, recent advancements have made 3-functionalized azetidines, including 3-alkoxy derivatives, more accessible. A common and efficient strategy involves the use of commercially available 3-hydroxyazetidine as a starting material. The hydroxyl group provides a convenient point for derivatization to introduce the desired alkoxy moiety.

General Synthetic Approach: From 3-Hydroxyazetidine to 3-Alkoxy-Azetidines

A widely employed synthetic route involves the N-protection of 3-hydroxyazetidine, followed by O-alkylation of the hydroxyl group, and subsequent deprotection if required. The choice of the nitrogen protecting group is crucial and depends on the subsequent reaction conditions. The tert-butyloxycarbonyl (Boc) group is frequently utilized due to its stability under a range of conditions and its facile removal under acidic conditions.

Synthesis_Workflow start 3-Hydroxyazetidine Hydrochloride step1 N-Protection (e.g., Boc Anhydride) start->step1 Base step2 O-Alkylation (e.g., Williamson Ether Synthesis) step1->step2 Base, Alkyl Halide step3 N-Deprotection (e.g., Acidic Conditions) step2->step3 Acid final_product 3-Alkoxy-azetidine Derivative step3->final_product

Figure 1: General synthetic workflow for 3-alkoxy-azetidine derivatives.

Detailed Experimental Protocol: Synthesis of N-Boc-3-methoxyazetidine

This protocol provides a step-by-step method for the synthesis of N-Boc-3-methoxyazetidine, a key intermediate for the preparation of various 3-methoxyazetidine derivatives.

Materials:

  • 1-Benzhydrylazetidin-3-ol hydrochloride

  • 10% Aqueous sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of 1-Benzhydrylazetidin-3-ol: A suspension of 1-benzhydrylazetidin-3-ol hydrochloride in a 10% aqueous solution of sodium carbonate and dichloromethane is stirred at room temperature until all solids dissolve. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1-benzhydrylazetidin-3-ol.[4]

  • N-Boc Protection: To a solution of 1-benzhydrylazetidin-3-ol in a suitable solvent, di-tert-butyl dicarbonate is added. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude product, N-Boc-1-benzhydrylazetidin-3-ol, is purified by silica gel chromatography.[4]

  • O-Methylation: To a solution of N-Boc-1-benzhydrylazetidin-3-ol in anhydrous THF at 0 °C, sodium hydride is added portion-wise. The mixture is stirred for 30 minutes, and then methyl iodide is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is carefully quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude N-Boc-3-methoxy-1-benzhydrylazetidine is purified by silica gel chromatography.[5]

  • Deprotection of the Benzhydryl Group: The purified product from the previous step is dissolved in methanol, and a catalytic amount of palladium on carbon is added. The mixture is hydrogenated at room temperature.[4] After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield N-Boc-3-methoxyazetidine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound.[6][7]

Therapeutic Applications in Oncology

3-Alkoxy-azetidine derivatives have emerged as promising candidates for the development of novel anticancer agents, primarily through their interaction with key cellular targets involved in cell division and signaling.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, making them an attractive target for cancer therapy.[8] Several 3-alkoxy-azetidin-2-one derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9][10][11][12][13][14] These compounds often act as colchicine binding site inhibitors, disrupting the formation of the mitotic spindle.[11][15]

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Mechanism of Action Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Azetidine 3-Alkoxy-azetidine Derivative Binding Binds to Colchicine Site on β-Tubulin Azetidine->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Inhibition->Tubulin Apoptosis Cell Cycle Arrest (G2/M) -> Apoptosis Inhibition->Apoptosis

Figure 2: Mechanism of action of 3-alkoxy-azetidine derivatives as tubulin polymerization inhibitors.

Biological Evaluation: Tubulin Polymerization Assay

The ability of a compound to inhibit tubulin polymerization can be assessed using an in vitro fluorescence-based assay.[5][15][16]

Principle: A fluorescent reporter molecule binds to polymerized tubulin, and the increase in fluorescence intensity is monitored over time. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.

Protocol Outline:

  • Purified tubulin is incubated in a polymerization buffer containing GTP.

  • The test compound (3-alkoxy-azetidine derivative) at various concentrations is added to the tubulin solution.

  • A fluorescent reporter is included in the reaction mixture.

  • The reaction is initiated by raising the temperature to 37°C.

  • Fluorescence is measured at regular intervals using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined.[15][17]

MerTK Inhibitors

Mer tyrosine kinase (MerTK) is a receptor tyrosine kinase that plays a crucial role in promoting cell survival, proliferation, and migration in various cancers.[9][18][19][20][21][22][23][24][25] Overexpression of MerTK is associated with poor prognosis in several malignancies.[22] Azetidine-containing compounds have been developed as potent and selective inhibitors of MerTK.[26][27][28]

MerTK_Signaling cluster_0 MerTK Signaling Pathway cluster_1 Inhibition by Azetidine Derivative Ligand Gas6 / Protein S MerTK MerTK Receptor Ligand->MerTK Dimerization Dimerization & Autophosphorylation MerTK->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K MAPK MAPK/ERK Pathway Dimerization->MAPK STAT STAT Pathway Dimerization->STAT Downstream Cell Survival, Proliferation, Migration, Anti-Apoptosis PI3K->Downstream MAPK->Downstream STAT->Downstream Azetidine 3-Alkoxy-azetidine Derivative Inhibition Inhibition of Kinase Activity Azetidine->Inhibition Inhibition->Dimerization Blockade Blockade of Downstream Signaling Inhibition->Blockade

Figure 3: MerTK signaling pathway and its inhibition by 3-alkoxy-azetidine derivatives.

Biological Evaluation: MerTK Kinase Assay

The inhibitory activity of compounds against MerTK can be determined using a biochemical kinase assay.[29][30][31][32]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the MerTK enzyme. Inhibitors will reduce the amount of phosphorylated substrate.

Protocol Outline:

  • Recombinant human MerTK enzyme is incubated with a specific substrate peptide and ATP.

  • The test compound is added at various concentrations.

  • The reaction is allowed to proceed for a defined period.

  • The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based detection method.

  • The IC₅₀ value is calculated.[28][32]

In Vivo Efficacy: Xenograft Models

The antitumor activity of promising 3-alkoxy-azetidine derivatives can be evaluated in vivo using xenograft mouse models.[27][30][33][34][35][36]

Protocol Outline:

  • Human cancer cells (e.g., from a cell line or a patient-derived tumor) are implanted subcutaneously into immunocompromised mice.[33][36]

  • Once tumors are established and reach a certain size, the mice are randomized into treatment and control groups.

  • The test compound is administered to the treatment group via a clinically relevant route (e.g., oral, intravenous).

  • Tumor growth is monitored regularly by measuring tumor volume.

  • At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).

Therapeutic Applications in Central Nervous System (CNS) Disorders

The unique properties of the azetidine scaffold make it an attractive framework for designing CNS-active agents. 3-Alkoxy-azetidine derivatives have shown potential in modulating the activity of key proteins involved in neurotransmission.

Monoamine Reuptake Inhibitors

Monoamine neurotransmitters, such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play a critical role in regulating mood, cognition, and other CNS functions. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters (SERT, NET, and DAT) is a key mechanism for terminating their signaling.[31] Inhibition of these transporters can increase the synaptic concentration of monoamines and is a validated strategy for the treatment of depression and other psychiatric disorders.[18][35][37][38][39][40] Certain 3-alkoxy-azetidine derivatives have been identified as potent monoamine reuptake inhibitors.[40]

Synaptic_Transmission cluster_0 Synapse cluster_1 Inhibition by Azetidine Derivative Presynaptic Presynaptic Neuron Cleft Synaptic Cleft Presynaptic->Cleft Postsynaptic Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters Release Vesicle->Release Release->Cleft Exocytosis Cleft->Postsynaptic Receptor Postsynaptic Receptors Cleft->Receptor Binding Reuptake Cleft->Reuptake Transporter Reuptake Transporter (e.g., SERT) Transporter->Presynaptic Recycling Reuptake->Transporter Azetidine 3-Alkoxy-azetidine Derivative Inhibition Blocks Reuptake Azetidine->Inhibition Inhibition->Transporter

Figure 4: Inhibition of neurotransmitter reuptake at the synapse by a 3-alkoxy-azetidine derivative.

Biological Evaluation: Radioligand Binding and Uptake Assays

The affinity and inhibitory potency of compounds for monoamine transporters are typically determined using radioligand binding and functional uptake assays.

Radioligand Binding Assay Protocol Outline:

  • Cell membranes expressing the transporter of interest (e.g., SERT) are prepared.

  • The membranes are incubated with a specific radioligand that binds to the transporter.

  • The test compound is added at various concentrations to compete with the radioligand for binding.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of bound radioactivity is measured.

  • The Ki value, a measure of the compound's binding affinity, is calculated.[39]

Functional Uptake Assay Protocol Outline:

  • Cells expressing the transporter are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT).

  • The test compound is added to assess its ability to inhibit the uptake of the radiolabeled neurotransmitter into the cells.

  • After a specific time, the uptake is stopped, and the cells are washed to remove extracellular radioactivity.

  • The intracellular radioactivity is measured.

  • The IC₅₀ value for uptake inhibition is determined.[41]

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the CNS and are involved in cognitive processes such as learning and memory.[13][16][34][42][43] Modulation of nAChR activity is a promising therapeutic strategy for cognitive disorders.[13][34] Azetidine-based compounds have been investigated as allosteric modulators of nAChRs.[42][43]

Structure-Activity Relationships (SAR) and Data Presentation

Systematic modification of the 3-alkoxy-azetidine scaffold has provided valuable insights into the structure-activity relationships (SAR) for various biological targets. The nature of the alkoxy group, as well as substituents on the azetidine nitrogen and other positions, can significantly impact potency and selectivity.

Table 1: Representative 3-Alkoxy-Azetidine Derivatives and their Biological Activities

Compound IDR (Alkoxy Group)TargetAssayPotency (IC₅₀/Kᵢ)Reference
Oncology
A-1MethoxyTubulin PolymerizationIn vitro fluorescence assay17 µM[15]
A-2EthoxyTubulin PolymerizationIn vitro fluorescence assay25 µM[17]
B-1MethoxyMerTKKinase Assay21.5 nM[28]
B-2IsopropoxyMerTKKinase Assay991.3 nM[28]
CNS Disorders
C-1MethoxySERTRadioligand Binding7.8 nM[29]
C-2EthoxySERTRadioligand Binding10.3 nM[29]
D-1MethoxyNETRadioligand Binding10.5 nM[29]
D-2EthoxyNETRadioligand Binding19.2 nM[29]
E-1MethoxyDATRadioligand Binding114.9 nM[29]

This table presents a selection of data for illustrative purposes. For detailed information, please refer to the cited literature.

Future Directions and Conclusion

The 3-alkoxy-azetidine scaffold represents a versatile and promising platform for the discovery of novel therapeutics. The demonstrated activity of these derivatives against a range of important biological targets in oncology and CNS disorders highlights their potential. Future research in this area will likely focus on:

  • Optimization of Potency and Selectivity: Fine-tuning the structure of 3-alkoxy-azetidine derivatives to enhance their potency and selectivity for specific targets.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where the modulation of their targets is relevant.

  • Development of Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their suitability for clinical development.

  • Advanced Synthetic Methodologies: Developing more efficient and scalable synthetic routes to access a wider diversity of 3-alkoxy-azetidine derivatives.

References

Sources

Methodological & Application

Application Notes and Protocols for Cell-Based Functional Assays of 3-(Azetidin-3-yloxy)pyridine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(azetidin-3-yloxy)pyridine scaffold represents a compelling starting point for novel drug discovery initiatives. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique physicochemical and pharmacokinetic properties, including enhanced solubility and metabolic stability, making it an attractive motif in medicinal chemistry.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based functional assays to characterize the biological activity of 3-(azetidin-3-yloxy)pyridine and its analogues. Drawing from established knowledge of structurally related compounds, we hypothesize that the primary molecular target for this scaffold is the nicotinic acetylcholine receptor (nAChR) family. Specifically, the well-characterized compound A-85380 [3-(2(S)-azetidinylmethoxy)pyridine], a close structural analogue, demonstrates high affinity and potency for the α4β2 nAChR subtype.[2][3] Therefore, the protocols detailed herein are centered on robust and validated methods for assessing nAChR modulation, providing a clear path from initial high-throughput screening to detailed pharmacological profiling.

Introduction: The Scientific Rationale

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for therapeutic intervention.[4] The pyridine scaffold is a common feature in many biologically active molecules, and its combination with the conformationally rigid azetidine ring offers a unique three-dimensional structure for probing receptor binding pockets.[1][5]

The primary objective of the following protocols is to ascertain whether 3-(azetidin-3-yloxy)pyridine acts as a modulator of nAChRs and to quantify its potency, efficacy, and subtype selectivity. We will progress from a high-throughput primary assay to more detailed secondary and binding assays, establishing a self-validating workflow for comprehensive compound characterization.

Logical Workflow for Compound Characterization

A systematic approach is crucial for the efficient and accurate pharmacological profiling of a novel compound. The following workflow outlines the progression from initial screening to in-depth characterization.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Assays cluster_2 Mechanism of Action cluster_3 Pharmacological Profile A High-Throughput Screening (HTS) FLIPR Membrane Potential Assay B Dose-Response Analysis (EC50/IC50 Determination) A->B Active Compounds C Ion Flux Assay (⁸⁶Rb⁺ Efflux) B->C Confirmed Hits D Radioligand Binding Assay (Ki Determination) C->D Characterize Binding E Subtype Selectivity Profiling (Panel of nAChR-expressing cell lines) D->E Determine Selectivity F Comprehensive Profile (Potency, Efficacy, Selectivity) E->F Synthesize Data

Figure 1: A logical workflow for the characterization of 3-(azetidin-3-yloxy)pyridine activity, from primary screening to detailed pharmacological profiling.

Primary Screening: High-Throughput Membrane Potential Assay

The initial step in characterizing a large number of compounds or determining the primary activity of a lead candidate is a high-throughput screening (HTS) compatible assay. A fluorescent membrane potential assay using a FLIPR (Fluorometric Imaging Plate Reader) system is an industry-standard method for studying ion channel modulation.

Principle: This assay utilizes a voltage-sensitive fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. Activation of nAChRs, which are cation channels, leads to an influx of positive ions (Na⁺, Ca²⁺), depolarizing the cell membrane. This depolarization causes an increase in fluorescence intensity, which is detected in real-time by the FLIPR instrument. This method is highly amenable to 384-well and 1536-well formats, allowing for rapid screening.

Protocol 3.1: FLIPR Membrane Potential Assay
  • Cell Line Selection and Culture:

    • Use a stable cell line, such as HEK293 or CHO, recombinantly expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4). The choice of cell line should be consistent across assays to ensure data comparability.[6]

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating:

    • Harvest cells and seed them into 384-well black-walled, clear-bottom microplates at a density optimized for a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit, Molecular Devices).

    • Remove the cell culture medium from the plates and add the dye-loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes to allow for dye uptake.

  • Compound Preparation and Addition:

    • Prepare a concentration range of 3-(azetidin-3-yloxy)pyridine and control compounds (e.g., agonist: nicotine; antagonist: mecamylamine) in an appropriate assay buffer.

    • The FLIPR instrument will perform the compound addition. For agonist testing, the compound is added directly. For antagonist testing, the cells are pre-incubated with the test compound for a defined period before the addition of a known nAChR agonist.

  • Data Acquisition and Analysis:

    • Place the cell plate and compound plate into the FLIPR instrument.

    • The instrument will measure baseline fluorescence, then add the compounds and continue to measure fluorescence kinetically over several minutes.

    • Data is typically expressed as the change in fluorescence (ΔF) over baseline.

    • For agonist activity, plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

    • For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Key Parameters for FLIPR Membrane Potential Assay

ParameterRecommended ValueRationale
Cell LineHEK293 expressing human α4β2 nAChRHigh-level, stable expression for robust signal.
Seeding Density20,000 cells/well (384-well plate)Ensures a confluent monolayer for optimal assay performance.
Dye Loading Time60 minutes at 37°CAllows for sufficient dye uptake into the cells.
Agonist ControlNicotine (EC₈₀ concentration for antagonist mode)Validates receptor activation and assay window.
Antagonist ControlMecamylamineValidates receptor inhibition.
Data AnalysisFour-parameter logistic curve fitStandard method for determining EC₅₀/IC₅₀ values.

Secondary Assay: ⁸⁶Rb⁺ Efflux for Confirmation

To confirm hits from the primary screen and to gain a more direct measure of ion channel function, a rubidium (⁸⁶Rb⁺) efflux assay is employed. ⁸⁶Rb⁺ serves as a radioactive surrogate for K⁺ and can permeate nAChRs upon their activation.

Principle: Cells are pre-loaded with ⁸⁶Rb⁺. Upon stimulation with an nAChR agonist, the channels open, allowing ⁸⁶Rb⁺ to exit the cell down its electrochemical gradient. The amount of radioactivity released into the supernatant is proportional to the extent of nAChR activation. This assay is considered a gold standard for functional characterization of ligand-gated ion channels.[6]

Protocol 4.1: ⁸⁶Rb⁺ Efflux Assay
  • Cell Plating:

    • Seed nAChR-expressing cells into 96-well plates and grow to confluence.

  • ⁸⁶Rb⁺ Loading:

    • Aspirate the culture medium and wash the cells with a loading buffer.

    • Add loading buffer containing ⁸⁶RbCl (typically 1 µCi/mL) and incubate for 2-4 hours at 37°C to allow for cellular uptake.

  • Washing:

    • Aspirate the loading buffer and wash the cells multiple times with a cold, non-radioactive buffer to remove extracellular ⁸⁶Rb⁺. This step is critical to reduce background signal.

  • Compound Stimulation:

    • Add the test compound (3-(azetidin-3-yloxy)pyridine) or control compounds at various concentrations to the wells and incubate for a short period (e.g., 5-10 minutes) at room temperature.[6]

  • Sample Collection and Measurement:

    • Transfer the supernatant from each well to a scintillation vial or a corresponding 96-well plate for counting.

    • Lyse the cells remaining in the assay plate with a lysis buffer and transfer the lysate to a separate set of vials/plate to measure the amount of ⁸⁶Rb⁺ that remained in the cells.

    • Add scintillation cocktail to all samples and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of ⁸⁶Rb⁺ efflux as: (Supernatant CPM / (Supernatant CPM + Lysate CPM)) * 100.

    • Plot the percentage of efflux against the compound concentration to determine the EC₅₀ or IC₅₀.

G A Seed nAChR-expressing cells in 96-well plate B Load cells with ⁸⁶Rb⁺ (2-4 hours at 37°C) A->B C Wash to remove extracellular ⁸⁶Rb⁺ B->C D Stimulate with test compound (e.g., 3-(Azetidin-3-yloxy)pyridine) C->D E Collect supernatant (effluxed ⁸⁶Rb⁺) D->E F Lyse remaining cells (intracellular ⁸⁶Rb⁺) D->F G Measure radioactivity (Scintillation Counting) E->G F->G H Calculate % Efflux and Determine EC₅₀/IC₅₀ G->H

Figure 2: Workflow of the ⁸⁶Rb⁺ efflux assay for measuring nAChR ion channel function.

Target Engagement: Radioligand Binding Assay

While functional assays measure the cellular response to a compound, a binding assay directly quantifies the interaction between the compound and the receptor protein. This is crucial for determining the binding affinity (Kᵢ) and for understanding the structure-activity relationship.

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled ligand for binding to the nAChR. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Protocol 5.1: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Harvest nAChR-expressing cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 nAChRs), and a range of concentrations of the unlabeled test compound (3-(azetidin-3-yloxy)pyridine).

    • To determine non-specific binding, include wells with a high concentration of a known non-radioactive ligand (e.g., nicotine).

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2-4 hours at room temperature).

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with cold wash buffer to remove any remaining unbound radioactivity.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Calculate the IC₅₀ from the resulting competition curve.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Table 2: Reference Binding Affinities (Kᵢ) for nAChR Subtypes

Compoundα4β2 nAChR (human)α7 nAChR (human)
A-85380~0.05 nM[2]~148 nM[2]
(-)-Nicotine~1-5 nM~500-1000 nM
(+/-)-Epibatidine~0.05 nM[2]~19 nM[2]

Investigating Alternative Biological Activities

While the primary hypothesis focuses on nAChRs, the pyridine and azetidine motifs are present in compounds with diverse biological activities, including antibacterial and anticancer effects.[7][8][9][10] It is prudent for a comprehensive profiling effort to include assays that explore these possibilities.

  • Antibacterial Activity: The activity of 3-(azetidin-3-yloxy)pyridine can be assessed against a panel of Gram-positive and Gram-negative bacteria using standard methods such as broth microdilution to determine the minimum inhibitory concentration (MIC).[7][9]

  • Anticancer Activity: The cytotoxic or anti-proliferative effects can be evaluated against a panel of human cancer cell lines (e.g., from the NCI-60 panel) using cell viability assays such as the MTT or CellTiter-Glo assays.

These exploratory assays can provide valuable information about the broader biological profile of the compound and may reveal unexpected therapeutic potential.

Conclusion

The protocols described in this application note provide a robust framework for the cell-based functional characterization of 3-(azetidin-3-yloxy)pyridine. By systematically employing high-throughput membrane potential assays, confirmatory ion efflux studies, and direct radioligand binding assays, researchers can build a detailed pharmacological profile of this novel chemical entity. This multi-faceted approach, grounded in established methodologies, ensures the generation of high-quality, reproducible data essential for advancing drug discovery programs targeting nicotinic acetylcholine receptors and potentially other biological targets.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link][7][9]

  • Verma, V. A., et al. (2020). Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs. Polycyclic Aromatic Compounds. Available at: [Link][8]

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology. Available at: [Link][2]

  • Abreo, M. A., et al. (1996). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry. Available at: [Link][3]

  • Abdrakhmanova, G. R., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports. Available at: [Link][6]

  • Novel Cell-Based Assay for Alpha-3 Nicotinic Receptor Antibodies Detects Antibodies Exclusively in Autoimmune Autonomic Ganglionopathy. Neurology Neuroimmunology & Neuroinflammation. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link][1]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules. Available at: [Link][4]

  • Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. Available at: [Link][5]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. Available at: [Link][10]

Sources

Application of 3-(Azetidin-3-yloxy)pyridine in Central Nervous System Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-(Azetidin-3-yloxy)pyridine, also known as A-85380, in the investigation of Central Nervous System (CNS) disorders. This guide offers in-depth technical protocols, the scientific rationale behind experimental choices, and data interpretation insights, grounded in established scientific literature.

Introduction: The Significance of 3-(Azetidin-3-yloxy)pyridine in CNS Research

3-(Azetidin-3-yloxy)pyridine is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1] This receptor is a crucial ligand-gated ion channel in the brain, implicated in a variety of CNS functions and pathologies, including learning, memory, and attention.[2][3] Dysregulation of the α4β2 nAChR system has been linked to several CNS disorders, most notably Alzheimer's disease, where a decline in these receptors is observed, and schizophrenia, where deficits in cholinergic signaling are hypothesized to contribute to cognitive impairments.[2][4][5]

The pyridine and azetidine moieties are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in CNS-active compounds due to their favorable physicochemical properties for blood-brain barrier penetration.[6][7] 3-(Azetidin-3-yloxy)pyridine's high affinity and selectivity for the α4β2 nAChR make it an invaluable pharmacological tool to probe the function of this receptor subtype and to evaluate its therapeutic potential in various CNS disorders.[1]

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physicochemical properties of a compound is critical for its application in CNS research, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross the blood-brain barrier (BBB).

Table 1: Physicochemical Properties of 3-(Azetidin-3-yloxy)pyridine

PropertyValueSignificance for CNS Research
Molecular Weight176.21 g/mol Below the 400-500 Da threshold generally favored for BBB penetration.[6]
Lipophilicity (LogP)Predicted values vary, but generally fall within a range suitable for BBB permeability.Balances aqueous solubility with lipid membrane permeability.
Hydrogen Bond Donors1A low number of hydrogen bond donors is associated with better BBB penetration.[8]
Hydrogen Bond Acceptors3
pKaEstimated around 8.5 (for the azetidine nitrogen)Influences ionization state at physiological pH, affecting receptor interaction and membrane passage.

Synthesis Outline:

The synthesis of 3-(Azetidin-3-yloxy)pyridine typically involves the reaction of a protected 3-hydroxyazetidine with a 3-halopyridine, followed by deprotection. Several synthetic routes have been described in the literature.[9][10] Researchers should consult detailed synthetic chemistry publications for specific reaction conditions and purification methods.

In Vitro Characterization: Probing the Interaction with α4β2 nAChRs

In vitro assays are fundamental to confirming the potency, selectivity, and functional activity of 3-(Azetidin-3-yloxy)pyridine at its target receptor.

Radioligand Binding Assay: Quantifying Affinity for α4β2 nAChRs

This assay measures the affinity of 3-(Azetidin-3-yloxy)pyridine for the α4β2 nAChR by assessing its ability to displace a radiolabeled ligand.[11][12]

Protocol: [³H]Cytisine Displacement Assay

  • Preparation of Membranes: Utilize cell lines stably expressing human α4β2 nAChRs (e.g., HEK293 cells) or rodent brain tissue known to have high densities of these receptors (e.g., thalamus).[3][11] Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]cytisine (a high-affinity α4β2 nAChR ligand), and varying concentrations of 3-(Azetidin-3-yloxy)pyridine.

  • Incubation: Incubate the plate for a specified time (e.g., 120 minutes) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.[12]

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of 3-(Azetidin-3-yloxy)pyridine that inhibits 50% of the specific binding of [³H]cytisine (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Assessing Agonist Activity

Functional assays are crucial to determine whether 3-(Azetidin-3-yloxy)pyridine activates the α4β2 nAChR ion channel. A common method is the ⁸⁶Rb⁺ efflux assay, which measures the movement of radioactive rubidium ions through the activated channel.[13][14]

Protocol: ⁸⁶Rb⁺ Efflux Assay

  • Cell Culture and Loading: Culture cells stably expressing human α4β2 nAChRs (e.g., K-177 or SH-EP1 cells) in 96-well plates. Load the cells with ⁸⁶Rb⁺ by incubating them in a buffer containing the radioisotope.[13]

  • Washing: Wash the cells with a buffer to remove extracellular ⁸⁶Rb⁺.

  • Stimulation: Add varying concentrations of 3-(Azetidin-3-yloxy)pyridine to the wells to stimulate the α4β2 nAChRs.

  • Efflux Measurement: After a short incubation period (typically a few minutes), collect the supernatant, which contains the effused ⁸⁶Rb⁺.

  • Quantification: Measure the radioactivity in the supernatant and the remaining cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of 3-(Azetidin-3-yloxy)pyridine. Determine the EC₅₀ value, which is the concentration that produces 50% of the maximal response.

Neurotransmitter Release Assay: Linking Receptor Activation to Neuronal Function

Activation of presynaptic α4β2 nAChRs enhances the release of various neurotransmitters, including dopamine.[2] Measuring dopamine release from cultured neuronal cells provides a physiologically relevant readout of 3-(Azetidin-3-yloxy)pyridine's agonist activity.

Protocol: Dopamine Release from Differentiated SH-SY5Y Cells

  • SH-SY5Y Cell Differentiation:

    • Culture SH-SY5Y human neuroblastoma cells in a suitable medium.[15]

    • To induce a more mature, dopaminergic phenotype, treat the cells with retinoic acid (RA) for several days, followed by treatment with brain-derived neurotrophic factor (BDNF).[2][16] The exact concentrations and duration of treatment should be optimized.[17][18]

  • Dopamine Release Assay:

    • Wash the differentiated cells with a physiological salt solution.

    • Pre-incubate the cells with a monoamine oxidase (MAO) inhibitor to prevent dopamine degradation.

    • Stimulate the cells with varying concentrations of 3-(Azetidin-3-yloxy)pyridine for a short period.

    • Collect the supernatant and measure the dopamine concentration using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-EC) or a commercially available ELISA kit.[19]

  • Data Analysis: Determine the EC₅₀ value for 3-(Azetidin-3-yloxy)pyridine-induced dopamine release.

cluster_0 In Vitro Experimental Workflow A Synthesis & Physicochemical Characterization of 3-(Azetidin-3-yloxy)pyridine B Radioligand Binding Assay ([³H]Cytisine Displacement) Target: α4β2 nAChRs A->B Determine Ki C Functional Assay (⁸⁶Rb⁺ Efflux) Target: α4β2 nAChRs A->C Determine EC₅₀ & Efficacy D Neurotransmitter Release Assay (Dopamine Release) Cell Model: Differentiated SH-SY5Y A->D Determine EC₅₀ for Dopamine Release

In Vitro Workflow for 3-(Azetidin-3-yloxy)pyridine.

In Vivo Applications: Investigating Therapeutic Potential in CNS Disorders

In vivo studies in animal models are essential to evaluate the physiological and behavioral effects of 3-(Azetidin-3-yloxy)pyridine and to assess its potential as a therapeutic agent for CNS disorders.

Cognitive Enhancement in Models of Alzheimer's Disease

Given the role of α4β2 nAChRs in cognition, 3-(Azetidin-3-yloxy)pyridine can be evaluated for its ability to improve learning and memory in animal models of Alzheimer's disease.[4][20]

Protocol: Novel Object Recognition (NOR) Test

  • Animal Model: Use aged rodents or transgenic mouse models of Alzheimer's disease (e.g., APP/PS1).

  • Drug Administration: Administer 3-(Azetidin-3-yloxy)pyridine or vehicle to the animals at a predetermined time before the training session. Dose-response studies are recommended.[21]

  • Habituation: Allow the animals to freely explore an open-field arena devoid of objects for a set period.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a defined duration.

  • Testing Phase: After a retention interval (e.g., 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

  • Data Collection and Analysis: Record the time spent exploring each object. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Sensorimotor Gating in Models of Schizophrenia

Deficits in sensorimotor gating, measured by prepulse inhibition (PPI) of the acoustic startle reflex, are a hallmark of schizophrenia.[5] This test can be used to assess the potential antipsychotic-like effects of 3-(Azetidin-3-yloxy)pyridine.

Protocol: Prepulse Inhibition (PPI) Test

  • Animal Model: Induce a PPI deficit in rodents using a pharmacological agent such as the NMDA receptor antagonist MK-801.[22][23]

  • Drug Administration: Administer 3-(Azetidin-3-yloxy)pyridine or vehicle prior to the administration of MK-801 and the PPI test.

  • Test Procedure: Place the animal in a startle chamber. The test consists of three trial types: a startling pulse alone, a non-startling prepulse followed by the startling pulse, and no stimulus (background noise).

  • Data Collection and Analysis: Measure the startle response (whole-body flinch) in each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials. The ability of 3-(Azetidin-3-yloxy)pyridine to reverse the MK-801-induced PPI deficit is assessed.

cluster_1 In Vivo Experimental Workflow E Animal Model of Cognitive Deficit (e.g., Aged Rodents, AD model) F Novel Object Recognition (NOR) Test E->F Assess Cognitive Enhancement G Animal Model of Psychosis-like Behavior (e.g., MK-801 induced) H Prepulse Inhibition (PPI) Test G->H Assess Sensorimotor Gating

In Vivo Workflow for 3-(Azetidin-3-yloxy)pyridine.

Signaling Pathways and Mechanism of Action

Activation of α4β2 nAChRs by 3-(Azetidin-3-yloxy)pyridine leads to the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the neuronal membrane, leading to the activation of voltage-gated calcium channels and a further increase in intracellular calcium. This cascade of events triggers the release of neurotransmitters, such as dopamine, from presynaptic terminals.

A 3-(Azetidin-3-yloxy)pyridine B α4β2 nAChR A->B Binds to & Activates C Cation Influx (Na⁺, Ca²⁺) B->C Channel Opening D Membrane Depolarization C->D E Activation of Voltage-Gated Calcium Channels D->E F Increased Intracellular Ca²⁺ E->F G Neurotransmitter Release (e.g., Dopamine) F->G Triggers

Signaling Pathway of α4β2 nAChR Activation.

Conclusion and Future Directions

3-(Azetidin-3-yloxy)pyridine is a powerful and selective tool for elucidating the role of α4β2 nAChRs in CNS function and disease. The protocols outlined in this guide provide a robust framework for its in vitro and in vivo characterization. Future research could explore the therapeutic potential of this compound and its derivatives in a wider range of CNS disorders, including attention-deficit/hyperactivity disorder (ADHD) and depression, where alterations in cholinergic signaling are also implicated. Furthermore, its use in combination with advanced neuroimaging techniques could provide valuable insights into the in vivo distribution and function of α4β2 nAChRs in the human brain.

References

  • Rollema, H., et al. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 160(2), 334-345. [Link]

  • Mukherjee, E. R., et al. (2012). Quantitative Molecular Imaging of Neuronal Nicotinic Acetylcholine Receptors in the Human Brain with A-85380 Radiotracers. Current Pharmaceutical Design, 18(25), 3784-3803. [Link]

  • Peischard, S., et al. (2020). How to differentiate SH-SY5Y cells into dopaminergic neurons? ResearchGate. [Link]

  • Alaylıoğlu, M., et al. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61(3), 255-264. [Link]

  • Teppola, H. (2021). Differentiation and characterization of dopaminergic neurons from SH-SY5Y human neuroblastoma cell line. University of Helsinki. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163. [Link]

  • Jackson, K. J., et al. (2018). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. PLoS One, 13(1), e0191029. [Link]

  • Kaczmarek, A., et al. (2019). Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 10(11), 4513-4523. [Link]

  • Marks, M. J., et al. (2009). ⁸⁶Rb⁺ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization. Journal of Pharmacology and Experimental Therapeutics, 329(2), 639-651. [Link]

  • Onishchenko, N., et al. (2019). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. Journal of Alzheimer's Disease, 70(s1), S227-S238. [Link]

  • Zhang, C., et al. (2020). Fluoxetine attenuates prepulse inhibition deficit induced by neonatal administration of MK-801 in mice. NeuroReport, 31(15), 1083-1088. [Link]

  • Nikiforuk, A., et al. (2018). Procognitive effects of varenicline in the animal model of schizophrenia depend on α4β2- and α7-nicotinic acetylcholine receptors. Journal of Psychopharmacology, 32(12), 1369-1379. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Rueter, L. E., & Anderson, D. J. (2006). A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. CNS Drug Reviews, 12(2), 146-158. [Link]

  • Hadassah BrainLabs. (n.d.). MK-801-induced PPI deficits. Retrieved from [Link]

  • Singh, S., et al. (2021). Cognitive Enhancers in Schizophrenia: A Systematic Review and Meta-Analysis of Alpha-7 Nicotinic Acetylcholine Receptor Agonists for Cognitive Deficits and Negative Symptoms. Frontiers in Psychiatry, 12, 624854. [Link]

  • Wu, S., et al. (2023). Differentiation of SH-SY5Y cells. protocols.io. [Link]

  • Marks, M. J., et al. (2011). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Nicotine & Tobacco Research, 13(11), 1085-1095. [Link]

  • Meltzer, H. Y., et al. (2016). The Novel Object Recogniton Test in Rodents in Relation to Cognitive Impairment in Schizophrenia. Current Topics in Behavioral Neurosciences, 28, 265-290. [Link]

  • Whiteaker, P., et al. (2009). Pharmacological and immunochemical characterization of α2* nicotinic acetylcholine receptors (nAChRs) in mouse brain. Acta Pharmacologica Sinica, 30(6), 795-804. [Link]

  • Mukherjee, J., et al. (2011). Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3'-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET. Synapse, 65(10), 1039-1050. [Link]

  • Jo, E., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 918706. [Link]

  • Ellis, J. R., et al. (2016). PET Imaging of the α4β2* Nicotinic Acetylcholine Receptors in Alzheimer's Disease. Journal of Alzheimer's Disease, 52(4), 1187-1200. [Link]

  • Zhang, W. N., et al. (2001). Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats. Pharmacology, Biochemistry and Behavior, 68(1), 145-154. [Link]

  • Olsen, J. A., et al. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. Journal of Biological Chemistry, 287(28), 23282-23292. [Link]

  • Horti, A. G., et al. (2013). PET Imaging of High-Affinity α4β2 Nicotinic Acetylcholine Receptors in Humans with 18F-AZAN, a Radioligand with Optimal Brain Kinetics. Journal of Nuclear Medicine, 54(8), 1246-1252. [Link]

  • Matta, S. G., et al. (2021). Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference. Brain Sciences, 11(11), 1421. [Link]

  • Gopalakrishnan, M., et al. (1997). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Pharmacology and Experimental Therapeutics, 280(1), 223-231. [Link]

  • Chen, Y., et al. (2018). Enhanced permeability of blood-brain barrier and targeting function of. International Journal of Nanomedicine, 13, 1547-1558. [Link]

  • Lotan, A., et al. (2014). MK-801-induced PPI deficits. Molecular Psychiatry, 19(6), 659-670. [Link]

  • JoVE. (2017). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview [Video]. YouTube. [Link]

  • Lacoste, B., et al. (2024). The Blood–Brain Barrier: Composition, Properties, and Roles in Brain Health. Cold Spring Harbor Perspectives in Biology. [Link]

  • Chesnut, M. D., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 666. [Link]

  • Mura, E., et al. (2012). Selective coactivation of α7- and α4β2-nicotinic acetylcholine receptors reverses beta-amyloid–induced synaptic dysfunction. The FASEB Journal, 26(8), 3438-3451. [Link]

  • Freedman, R., et al. (2008). Initial phase 2 trial of a nicotinic agonist in schizophrenia. The American Journal of Psychiatry, 165(8), 1040-1047. [Link]

  • Papaleo, F., et al. (2012). Sustained MK-801 induced deficit in a novel probabilistic reversal learning task. Frontiers in Behavioral Neuroscience, 6, 46. [Link]

  • Buckingham, S. D., et al. (2009). Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection. Pharmacological Reviews, 61(1), 39-61. [Link]

  • Borysov, O. V., et al. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ChemistrySelect, 10(12), e202404567. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Borysov, O. V., et al. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ChemistrySelect, 10(12), e202404567. [Link]

  • De Kimpe, N., et al. (2025). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Organic & Biomolecular Chemistry, 23(33), 8352-8361. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the strained four-membered azetidine ring. Here, we address common challenges encountered during synthesis with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve successful outcomes.

Troubleshooting Guide: Common Issues in Azetidine Synthesis

Problem 1: Low or No Yield of the Desired Azetidine

You've set up your intramolecular cyclization to form an azetidine, but the reaction is sluggish, or you're not seeing any of your desired product. What could be going wrong?

Potential Cause 1: Poor Leaving Group on the Substrate

The intramolecular SN2 reaction is a cornerstone of azetidine synthesis. The efficiency of this reaction is highly dependent on the quality of the leaving group.

  • Expert Insight: Halides (I > Br > Cl), tosylates (Ts), mesylates (Ms), and triflates (Tf) are commonly employed as leaving groups. If you are using a poorer leaving group, such as a chloride, the reaction kinetics may be too slow. The high activation energy required for the ring closure, due to the inherent strain of the four-membered ring, necessitates an excellent leaving group to facilitate the reaction.[1]

  • Troubleshooting Steps:

    • Activate Alcohols: If your precursor is a 3-amino-1-propanol derivative, the hydroxyl group must be converted into a better leaving group. Standard procedures include tosylation (TsCl, pyridine), mesylation (MsCl, Et3N), or triflation (Tf2O, pyridine). An efficient method for activating hydroxyl groups of amino alcohols has been developed to avoid toxic reagents and tolerate various functional groups.[2]

    • In Situ Generation of Leaving Groups: Consider a Mitsunobu reaction (DEAD, PPh3) for the direct cyclization of 3-amino-1-propanols. This reaction proceeds via an in situ generated oxyphosphonium salt, which is an excellent leaving group.

Potential Cause 2: Steric Hindrance

The transition state for the intramolecular SN2 reaction is sensitive to steric bulk around the reacting centers.

  • Expert Insight: Bulky substituents on the carbon bearing the leaving group or on the nitrogen nucleophile can significantly impede the cyclization. This steric clash increases the activation energy of the reaction, favoring alternative reaction pathways.

  • Troubleshooting Steps:

    • Substrate Design: If possible, redesign your substrate to minimize steric hindrance near the reaction centers.

    • Reaction Conditions: Higher temperatures can sometimes overcome steric barriers, but this may also promote side reactions. A careful optimization of the reaction temperature is crucial.

Potential Cause 3: Incorrect Base or Reaction pH

The nucleophilicity of the amine is critical for the cyclization. The choice of base and the resulting pH of the reaction medium play a pivotal role.

  • Expert Insight: The amine must be in its free, deprotonated form to act as a nucleophile. Using a base that is too weak may not sufficiently deprotonate the corresponding ammonium salt. Conversely, a very strong base might lead to undesired elimination reactions, especially if the leaving group is on a secondary carbon.

  • Troubleshooting Steps:

    • Base Selection: Employ a non-nucleophilic, moderately strong base. Common choices include potassium carbonate (K2CO3), sodium hydride (NaH), or hindered organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • pH Monitoring: If your reaction is in an aqueous or protic solvent, monitoring the pH can be beneficial. Maintain a pH that ensures the amine is in its free base form without promoting side reactions.

Potential Cause 4: Competing Intermolecular Reactions

At low concentrations, intramolecular reactions are favored. However, if the concentration of your starting material is too high, intermolecular reactions can dominate, leading to polymerization.[1]

  • Expert Insight: The effective molarity of the intramolecular reaction is a key parameter. To favor the desired cyclization, the reaction should be run under high dilution conditions.

  • Troubleshooting Steps:

    • High Dilution: Perform the reaction at a low concentration (typically 0.01-0.05 M).

    • Slow Addition: Use a syringe pump to add the substrate slowly to the reaction mixture. This maintains a low instantaneous concentration of the starting material, further promoting intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: My azetidine product appears to be unstable and decomposes upon purification. How can I address this?

Azetidines can be sensitive to both acidic and basic conditions due to their ring strain.[3]

  • Expert Insight: The nitrogen atom in an azetidine ring is nucleophilic and can be protonated by acid, which can catalyze ring-opening reactions. Similarly, strong bases can promote ring-opening or other rearrangements. The choice of protecting group on the nitrogen is crucial for stability. Electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) can decrease the nucleophilicity of the nitrogen, making the ring more stable to acidic conditions.[1]

  • Recommended Actions:

    • Purification Method: Opt for neutral purification methods like flash chromatography on silica gel with a neutral eluent system (e.g., hexanes/ethyl acetate). Avoid acidic or basic additives in your eluent. If your compound is basic, consider using silica gel that has been pre-treated with triethylamine.

    • Protecting Group Strategy: If the N-H azetidine is unstable, consider protecting it with a suitable group. A Boc (tert-butyloxycarbonyl) group can be a good choice as it is stable under many reaction conditions and can be removed under mild acidic conditions. For enhanced stability, a tosyl or nosyl group can be used.[1]

    • Handling and Storage: Handle purified azetidines at low temperatures and store them under an inert atmosphere (nitrogen or argon) to prevent degradation.

Q2: I am attempting a [2+2] cycloaddition to form an azetidine, but I am observing poor diastereoselectivity. What factors influence the stereochemical outcome?

The stereochemistry of [2+2] cycloadditions, such as the Staudinger reaction (ketene + imine) or photochemical cycloadditions, is influenced by several factors.

  • Expert Insight: For concerted [2+2] cycloadditions, the stereochemistry of the starting olefin is often transferred to the cyclobutane ring.[1] In stepwise reactions, the stereochemical outcome is determined by the relative stability of the intermediates. For instance, in the aza-Paternò-Büchi reaction, a visible-light-mediated triplet energy transfer can be employed to achieve the desired cycloaddition.[4]

  • Optimization Strategies:

    • Reaction Mechanism: Understand the mechanism of your specific cycloaddition. Is it concerted or stepwise? This will dictate your strategy for controlling stereoselectivity.

    • Chiral Auxiliaries: The use of chiral auxiliaries on either the imine or the ketene precursor can induce facial selectivity and lead to a diastereomeric excess.

    • Catalyst Control: For catalyzed cycloadditions, the choice of catalyst and ligands is paramount in controlling the stereochemical outcome. Lewis acid catalysis in stepwise [2+2] cycloadditions has been shown to generate 2-azetines with good control.[5]

    • Solvent and Temperature Effects: These parameters can influence the transition state energies and the conformational preferences of intermediates, thereby affecting the diastereoselectivity. A systematic screening of solvents and temperatures is recommended.

Q3: What are the best practices for choosing a nitrogen protecting group for my azetidine synthesis?

The choice of the nitrogen protecting group is critical and can significantly impact the success of your synthesis, from the cyclization step to the final deprotection.

  • Expert Insight: An ideal protecting group should be stable to the cyclization conditions, not interfere with the reaction, and be removable under mild conditions that do not compromise the integrity of the azetidine ring.

  • Protecting Group Selection Guide:

Protecting GroupAbbreviationKey Characteristics & Considerations
Tosyl Ts- Electron-withdrawing, activates the nitrogen for some reactions and increases the acidity of the N-H proton. - Very stable, but requires harsh conditions for removal (e.g., sodium in liquid ammonia, or strong acid at high temperatures), which may not be compatible with sensitive functional groups.
Nosyl Ns- Similar to tosyl but can be cleaved under milder, nucleophilic conditions (e.g., thiophenol and K2CO3).
tert-Butoxycarbonyl Boc- Widely used due to its stability under a range of conditions and its facile removal with mild acid (e.g., TFA in CH2Cl2). - Can be bulky, which might affect reaction rates.
Benzyl Bn- Stable to a wide range of non-reductive conditions. - Typically removed by hydrogenolysis (H2, Pd/C), which is a mild method. However, this may not be suitable if other reducible functional groups are present.
p-Methoxyphenyl PMP- Can be removed oxidatively (e.g., with ceric ammonium nitrate, CAN), offering an orthogonal deprotection strategy.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization of a γ-Amino Alcohol via Tosylation

This protocol describes a common two-step, one-pot procedure for the synthesis of N-substituted azetidines from the corresponding 3-amino-1-propanol derivatives.

Step 1: Tosylation of the Alcohol

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere (N2 or Ar).

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

Step 2: Intramolecular Cyclization

  • To the same reaction mixture, add a suitable base such as potassium carbonate (K2CO3, 3.0 eq) or sodium hydride (NaH, 1.2 eq, if in an aprotic solvent like THF).

  • Heat the reaction mixture to reflux and monitor the formation of the azetidine product by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: General Intramolecular SN2 Cyclization for Azetidine Formation

G cluster_0 Starting Material cluster_1 Transition State cluster_2 Product A γ-Amino Halide/Sulfonate B Intramolecular SN2 Transition State A->B Base C Azetidine Ring B->C Ring Closure

Caption: Intramolecular SN2 cyclization pathway.

Diagram 2: Troubleshooting Flowchart for Low Azetidine Yield

G Start Low or No Azetidine Yield LG Check Leaving Group Quality Start->LG Is the leaving group good enough? Sterics Assess Steric Hindrance LG->Sterics Yes ImproveLG Use a better leaving group (e.g., Ts, Ms, Tf) LG->ImproveLG No Base Evaluate Base and pH Sterics->Base Low Redesign Redesign substrate to reduce steric bulk Sterics->Redesign High Concentration Check Reaction Concentration Base->Concentration Yes OptimizeBase Screen non-nucleophilic bases (e.g., K2CO3, NaH, DBU) Base->OptimizeBase Is the base appropriate? HighDilution Run under high dilution (0.01-0.05 M) Concentration->HighDilution Is the concentration too high?

Caption: Troubleshooting decision tree for low yield.

References

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). An Efficient Method for the Activation of Hydroxyl Groups in Amino Alcohols. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]

  • Wessig, P., & C. A. G. N. Montalbetti. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2593-2605. [Link]

  • Powers, D. G., & Miller, S. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3629–3644. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47363–47383. [Link]

  • Majek, M., & Jacobi von Wangelin, A. (2017). Methods for the synthesis of azetidines. Chemical Society Reviews, 46(12), 3517-3530. [Link]

Sources

Technical Support Center: Purification of 3-(Azetidin-3-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Azetidin-3-yloxy)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important building block. This document will provide a practical framework for developing a robust purification strategy, from initial assessment to final quality control.

Introduction to Purification Challenges

This compound is a polar, water-soluble molecule, and its purification can be challenging due to its physical properties. The presence of two basic nitrogen atoms (one on the pyridine ring and one on the azetidine ring) means the compound exists as a dihydrochloride salt. This salt form enhances water solubility but can complicate purification by conventional methods like standard silica gel chromatography. Common issues include poor solubility in typical organic solvents, streaking on silica gel, and difficulty in removing polar impurities.

This guide provides a systematic approach to overcoming these challenges, focusing on practical and effective purification strategies.

Section 1: Initial Purity Assessment and Characterization

Before embarking on a purification strategy, it is crucial to assess the purity of the crude material. This initial analysis will inform the choice of the most appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques to assess the purity of crude this compound?

A1: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for resolving the polar target compound from less polar impurities. A typical starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or phosphate buffer at pH 2-4) and an organic modifier like acetonitrile or methanol in a gradient elution. UV detection at a wavelength where the pyridine ring absorbs (around 260 nm) is suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying major impurities. The spectra should be compared to a reference standard if available. In the absence of a standard, key structural features to look for include the characteristic signals of the pyridine and azetidine rings.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to identify the mass of the desired product and any impurities, providing clues to their identities.

Table 1: Typical Analytical Methods for Purity Assessment

TechniquePurposeTypical Conditions
RP-HPLCQuantify purity and resolve impuritiesColumn: C18, 5 µm, 4.6 x 150 mmMobile Phase A: 0.1% Formic acid in WaterMobile Phase B: AcetonitrileGradient: 5-95% B over 15 minDetection: UV at 260 nm
¹H NMRStructural confirmation and impurity identificationSolvent: D₂O or DMSO-d₆Field Strength: 400 MHz or higher
LC-MSMass confirmation of product and impuritiesCoupled with the HPLC method described above.

Section 2: Purification Strategies

Based on the initial purity assessment, a suitable purification strategy can be chosen. The following sections detail the most common and effective methods.

Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, especially salts. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Troubleshooting Guide for Recrystallization

Q2: My this compound is an oil and won't crystallize. What should I do?

A2: Oiling out is a common problem with polar compounds. Here are several strategies to induce crystallization:

  • Solvent Selection: The choice of solvent is critical. For hydrochloride salts, polar protic solvents are often a good starting point. A mixture of a good solvent (e.g., ethanol, methanol, or water) and a poor solvent (e.g., isopropanol, acetonitrile, or diethyl ether) can be effective. Start by dissolving the oil in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity persists. Then, allow it to cool slowly.

  • Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

  • Trituration: If the oil is persistent, try trituration. This involves repeatedly washing the oil with a solvent in which it is insoluble. This can sometimes remove impurities that inhibit crystallization and may eventually lead to a solid.

Step-by-Step Protocol for Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude material in a range of solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent system.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Caution: Adding charcoal to a boiling solution can cause bumping.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Column Chromatography

While challenging for highly polar salts, column chromatography can be adapted for the purification of this compound.

Troubleshooting Guide for Column Chromatography

Q3: My compound streaks badly on a standard silica gel column. How can I improve the separation?

A3: Streaking is a common issue with basic compounds on acidic silica gel. Here are some solutions:

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amine-functionalized silica: This is an excellent choice as it minimizes the interaction between the basic compound and the stationary phase.

    • Reverse-phase silica (C18): This is often the best option for highly polar compounds. The mobile phase will be aqueous, similar to the HPLC conditions.

  • Modify the Mobile Phase:

    • For normal phase silica or alumina: Add a small amount of a basic modifier to the mobile phase, such as triethylamine (0.1-1%) or ammonium hydroxide. This will compete with your compound for the acidic sites on the silica gel, reducing tailing. A common mobile phase is a gradient of methanol in dichloromethane with a small percentage of triethylamine.

  • Purify the Free Base: It is often easier to purify the free base of 3-(Azetidin-3-yloxy)pyridine on silica gel and then convert it back to the dihydrochloride salt.

Workflow for Purification via the Free Base

Caption: Workflow for purification via the free base.

Purification via a Protected Intermediate

If direct purification of the dihydrochloride or the free base is problematic, a protection strategy can be employed. The azetidine nitrogen is typically protected with a Boc (tert-butyloxycarbonyl) group. The Boc-protected intermediate is less polar and generally purifies well on standard silica gel.

Step-by-Step Protocol for Purification via Boc-Protection

  • Protection: React the crude 3-(Azetidin-3-yloxy)pyridine (as the free base) with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane or THF.

  • Purification: The resulting N-Boc-3-(pyridin-3-yloxy)azetidine can be purified by standard silica gel chromatography using a mobile phase such as ethyl acetate in hexanes.

  • Deprotection: The pure Boc-protected compound is then deprotected by treatment with a strong acid, such as HCl in dioxane, diethyl ether, or a mixture of acetyl chloride in ethanol[1]. This will directly yield the pure this compound.

Section 3: Purity Confirmation and Characterization of the Final Product

After purification, it is essential to confirm the purity and identity of the final product.

FAQs

Q4: What are the expected ¹H NMR signals for pure this compound?

A4: The exact chemical shifts will depend on the solvent used, but you can expect to see the following signals:

  • Pyridine Protons: Four aromatic protons with characteristic splitting patterns. The proton at C2 will be the most downfield, followed by the protons at C6, C4, and C5.

  • Azetidine Protons: The azetidine ring protons will typically appear as multiplets. The proton at the 3-position (bearing the oxygen) will be a quintet or multiplet. The protons at the 2 and 4 positions will be triplets or multiplets.

  • NH Protons: The two N-H protons of the dihydrochloride salt will appear as broad singlets, and their chemical shift can be variable and dependent on concentration and temperature.

Table 2: Representative Analytical Data for Pure Product

TechniqueExpected Results
Purity (HPLC) >98%
¹H NMR Spectrum consistent with the proposed structure, with no significant impurity peaks.
¹³C NMR Correct number of signals corresponding to the carbon atoms in the molecule.
Mass Spec (ESI+) [M+H]⁺ corresponding to the mass of the free base.
Melting Point A sharp melting point is indicative of high purity.

Section 4: Advanced Troubleshooting

Q5: I have a persistent impurity that co-elutes with my product during chromatography. What are my options?

A5: This is a challenging situation that requires a systematic approach:

  • Identify the Impurity: Use LC-MS and NMR to identify the structure of the impurity if possible. Knowing the structure can help you devise a strategy to remove it. Common impurities can arise from starting materials or side reactions during the synthesis.

  • Change the Chromatography System:

    • Orthogonal Chromatography: If you are using reverse-phase chromatography, try a different stationary phase like a phenyl-hexyl or a polar embedded phase. If using normal phase, switch between silica, alumina, and amine-functionalized silica.

    • Different Mobile Phase: Small changes in the mobile phase composition or pH can significantly affect selectivity.

  • Chemical Scavenging: If the impurity has a reactive functional group that your product lacks, you may be able to selectively react it and then remove the product of that reaction by extraction or chromatography.

  • Re-synthesis: In some cases, it may be more efficient to re-synthesize the compound, paying close attention to the reaction conditions to minimize the formation of the problematic impurity.

Decision Tree for Purification Strategy

Caption: Decision tree for selecting a purification strategy.

References

  • Google Patents. (n.d.). New method for preparing 3-pyridine acetic hydrochloride.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azetidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are transitioning their small-scale azetidine synthesis to larger, more demanding production scales. Here, we address common challenges with in-depth, field-proven insights and troubleshooting guides. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues that may arise during your scale-up campaigns, ensuring efficiency, reproducibility, and safety.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team encounters regarding the scale-up of azetidine synthesis:

Q1: My yield dropped significantly when I moved from a 1g to a 50g scale. What are the likely causes?

A significant drop in yield upon scale-up is a common issue. The primary culprits are often related to mass and heat transfer limitations. On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Heat dissipation is also less efficient in larger reactors, which can lead to thermal decomposition of sensitive intermediates or the final product. We recommend a thorough re-optimization of your reaction parameters at the new scale, paying close attention to stirring speed, vessel geometry, and controlled addition of reagents. A multi-gram scale synthesis of azaspiro[3.3]heptanes has been successfully demonstrated, indicating that with careful process control, high yields can be maintained.[1]

Q2: I'm observing the formation of a significant amount of a dimeric or oligomeric byproduct. How can I prevent this?

Oligomerization is often a consequence of intermolecular reactions competing with the desired intramolecular cyclization. This is particularly prevalent with highly reactive intermediates. To favor the intramolecular pathway, the principle of pseudo-dilution is key. This can be achieved by the slow and controlled addition of one of the key reagents to the reaction mixture. This maintains a low instantaneous concentration of the reactive species, thereby minimizing the likelihood of intermolecular reactions.

Q3: My N-Boc protected azetidine is decomposing during acidic workup or purification. What's happening and how can I avoid it?

The Boc (tert-butoxycarbonyl) protecting group is notoriously labile under acidic conditions. The strained azetidine ring can be susceptible to acid-mediated ring-opening, especially with N-substituted azetidines where a pendant amide group can act as an intramolecular nucleophile.[2] It is crucial to carefully control the pH during workup. Consider using a milder acidic wash, such as a dilute solution of citric acid or ammonium chloride, instead of strong mineral acids. For purification, chromatography on silica gel can be sufficiently acidic to cause decomposition. In such cases, consider using deactivated silica gel (e.g., treated with triethylamine) or switching to an alternative purification method like crystallization or distillation if the product's properties allow.

Q4: I'm struggling to remove the tosyl (Ts) protecting group from my azetidine derivative without cleaving the ring. What are my options?

While the tosyl group is robust, its removal often requires harsh conditions that can compromise the integrity of the azetidine ring. Reductive methods are generally preferred over acidic cleavage. Standard conditions like sodium in liquid ammonia or magnesium in methanol can be effective. However, the success of these methods is highly substrate-dependent. It is advisable to screen a variety of deprotection conditions on a small scale before proceeding with a large-scale reaction.

Troubleshooting Guides

This section provides a more in-depth, question-and-answer-style guide to specific problems you may encounter during your scale-up synthesis.

Problem Area 1: Incomplete Conversion and Sluggish Reactions

Q: My intramolecular cyclization to form the azetidine ring is stalling, even with extended reaction times. What should I investigate?

A: Several factors could be at play here:

  • Insufficient Activation of the Leaving Group: For cyclizations proceeding via an SN2 pathway, the nature of the leaving group is critical. If you are using a halide, consider converting it to a better leaving group, such as a mesylate or tosylate.

  • Catalyst Deactivation: In metal-catalyzed reactions, such as palladium-catalyzed C-H amination, the catalyst can be deactivated by impurities in the starting materials or solvents.[1] Ensure all your reagents are of high purity and that the reaction is performed under an inert atmosphere. The choice of ligand and additives can also significantly impact catalyst longevity and activity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on the reaction rate. For SN2 cyclizations, polar aprotic solvents like DMF or DMSO are often preferred. However, for some catalytic systems, non-coordinating solvents may be necessary to avoid catalyst inhibition. A solvent screen is often a worthwhile endeavor during process development. For instance, in the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, 1,2-dichloroethane (DCE) was found to be a superior solvent to dichloromethane (CH2Cl2) for achieving higher yields.[3][4]

Problem Area 2: Product Instability and Degradation

Q: My final azetidine product appears to be degrading upon storage, even at low temperatures. What could be the cause?

A: The inherent ring strain of azetidines can make them susceptible to degradation over time.[1][5] Here are some potential causes and solutions:

  • Residual Acidity or Basicity: Trace amounts of acid or base from the workup or purification can catalyze ring-opening or other decomposition pathways. Ensure your product is thoroughly washed and neutralized before storage.

  • Air/Moisture Sensitivity: Some azetidine derivatives can be sensitive to air or moisture. Storing the product under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator can improve its shelf life.

  • Light Sensitivity: Photochemical reactions, such as the aza Paternò-Büchi reaction, are used to synthesize azetidines, indicating that some derivatives may be light-sensitive.[1] Storing your product in an amber vial or protected from light is a good practice.

  • Influence of Substituents: The electronic nature of the substituents on the azetidine ring can significantly impact its stability. Electron-withdrawing groups on the nitrogen atom can make the ring more susceptible to nucleophilic attack. Conversely, certain substitution patterns can lead to intramolecular decomposition pathways.[2]

Problem Area 3: Purification Challenges at Scale

Q: I'm finding it difficult to purify my azetidine derivative on a large scale using column chromatography. What are some alternative strategies?

A: While flash chromatography is a valuable tool, it can become cumbersome and expensive at larger scales.[6] Here are some alternative purification strategies to consider:

  • Crystallization: If your product is a solid, crystallization is often the most efficient and scalable purification method. A systematic screen of different solvents and solvent mixtures can help you identify suitable crystallization conditions.

  • Distillation: For volatile, thermally stable azetidine derivatives, distillation under reduced pressure can be a highly effective purification technique.

  • Salt Formation and Recrystallization: If your azetidine has a basic nitrogen atom, you can form a salt (e.g., with HCl or a chiral acid for resolution) and purify it by recrystallization. The free base can then be liberated in a subsequent step.

  • Extraction: A well-designed series of aqueous extractions can often remove many impurities, reducing the burden on subsequent purification steps. Careful control of the pH during extraction is crucial to avoid product degradation.

Purification MethodAdvantagesDisadvantagesBest Suited For
Column Chromatography High resolution, applicable to a wide range of compounds.Costly and time-consuming at scale, potential for product degradation on silica.Complex mixtures, separation of diastereomers.[6]
Crystallization Highly scalable, cost-effective, can provide very pure material.Not all compounds crystallize easily, can have lower recovery.Solid products with good crystallinity.
Distillation Scalable, can be very efficient for removing non-volatile impurities.Only applicable to volatile and thermally stable compounds.Low-boiling point, thermally robust azetidines.
Salt Formation/Recrystallization Good for purification and can be used for chiral resolution.Adds extra steps (salt formation and liberation of free base).Basic azetidines.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization via Slow Addition

This protocol is designed to minimize the formation of dimeric and oligomeric byproducts during the intramolecular cyclization to form the azetidine ring.

  • Set up a reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.

  • Charge the reactor with the solvent and the appropriate base (e.g., potassium carbonate, sodium hydride).

  • Heat or cool the mixture to the desired reaction temperature.

  • In a separate vessel, dissolve the precursor (e.g., a γ-haloamine) in the reaction solvent.

  • Transfer the solution of the precursor to the addition funnel.

  • Add the precursor solution dropwise to the stirred reaction mixture over a period of several hours. The optimal addition rate will depend on the specific reaction and scale and should be determined experimentally.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete (monitor by TLC, LC-MS, or GC-MS).

  • Proceed with the appropriate workup and purification procedure.

Protocol 2: Purification of an Acid-Sensitive Azetidine Derivative using Deactivated Silica Gel

This protocol is intended for the purification of azetidine derivatives that are prone to degradation on standard silica gel.

  • Prepare a slurry of silica gel in the desired eluent.

  • Add triethylamine (or another suitable base) to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 15-30 minutes to ensure complete deactivation of the silica.

  • Pack the column with the deactivated silica gel slurry.

  • Equilibrate the column with the mobile phase containing 1-2% triethylamine.

  • Dissolve the crude azetidine derivative in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with the mobile phase containing the deactivating agent, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Key Concepts

Decision Workflow for Troubleshooting Low Yield in Azetidine Synthesis

LowYieldTroubleshooting start Low Yield Observed in Scale-Up check_reaction Incomplete Reaction? start->check_reaction check_side_products Significant Side Products? start->check_side_products check_degradation Product Degradation? start->check_degradation incomplete_reasons Potential Causes: - Insufficient Reagent - Low Temperature - Catalyst Inactivity - Poor Mixing check_reaction->incomplete_reasons side_product_reasons Potential Causes: - Oligomerization - Ring Opening - Isomerization check_side_products->side_product_reasons degradation_reasons Potential Causes: - Thermal Instability - Acid/Base Sensitivity - Air/Moisture Sensitivity check_degradation->degradation_reasons solution_incomplete Solutions: - Increase Reagent Stoichiometry - Increase Temperature - Check Catalyst Quality - Improve Agitation incomplete_reasons->solution_incomplete solution_side_products Solutions: - Slow Reagent Addition - Optimize Temperature - Change Solvent - Use Protecting Groups side_product_reasons->solution_side_products solution_degradation Solutions: - Lower Reaction Temperature - Neutralize Workup - Use Inert Atmosphere - Deactivate Silica Gel degradation_reasons->solution_degradation SN2_Cyclization reactant γ-Haloamine Precursor (or other leaving group) transition_state Intramolecular Transition State reactant->transition_state Base, Heat side_product Dimer/Oligomer (Side Product) reactant->side_product Intermolecular Attack (Favored by high concentration) product Azetidine Derivative transition_state->product Intramolecular Attack (Favored by pseudo-dilution)

Caption: Intramolecular SN2 cyclization for azetidine synthesis.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Szostak, M., & Szostak, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(14), 3093-3105. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47683-47719. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Biology, 8(6), 1234-1243. [Link]

  • Zhang, Y., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594-1599. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Bode, J. W. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-156. [Link]

  • Szostak, M., & Szostak, R. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Kumar, P., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. mBio, 12(4), e01320-21. [Link]

Sources

Technical Support Center: Managing Hygroscopicity of Pyridine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling pyridine hydrochloride and related hygroscopic salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with moisture-sensitive compounds. Here, we provide in-depth, field-proven insights and practical solutions to ensure the integrity and reliability of your experiments.

Understanding the Challenge: The Hygroscopic Nature of Pyridine Hydrochloride

Pyridine hydrochloride (pyridinium chloride) is a white crystalline solid that is highly soluble in water and ethanol.[1][2][3] Its propensity to readily absorb moisture from the atmosphere, a property known as hygroscopicity, presents significant challenges in laboratory and manufacturing settings.[1][3][4][5] This moisture uptake can lead to a range of issues, including:

  • Physical Changes: Caking, clumping, and liquefaction of the solid material, making accurate weighing and handling difficult.[4][6]

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradation pathways, compromising the purity and stability of the salt.[4]

  • Inaccurate Stoichiometry: The absorbed water adds to the weight of the material, leading to errors in molar calculations and affecting reaction yields and product quality.[7]

This guide provides a structured approach to mitigate these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What makes pyridine hydrochloride so hygroscopic?

A1: The hygroscopicity of pyridine hydrochloride stems from the strong affinity of its constituent ions, the pyridinium cation (C₅H₅NH⁺) and the chloride anion (Cl⁻), for water molecules. The nitrogen in the pyridinium cation is sp² hybridized, which makes it more electronegative and a stronger acid than sp³ hybridized nitrogens in ammonium cations.[8] This acidity facilitates strong hydrogen bonding with water molecules. The chloride anion also readily hydrates. This combination of ionic character and hydrogen bonding potential results in the salt readily attracting and holding onto water from the surrounding environment.

Q2: How can I visually identify if my pyridine hydrochloride has absorbed moisture?

A2: A pure, anhydrous pyridine hydrochloride salt should be a free-flowing, white crystalline powder.[3] Signs of moisture absorption include:

  • Clumping or Caking: The powder will lose its free-flowing nature and form aggregates.

  • Wet or Pasty Appearance: In more advanced stages of moisture absorption, the solid may appear damp or even begin to deliquesce (dissolve in the absorbed water) into a sludge or liquid.[3][5]

  • Odor of Pyridine: While the salt itself has a slight odor, significant moisture absorption can sometimes be accompanied by a stronger smell of pyridine.[3][5]

Q3: What is the "Critical Relative Humidity" (CRH) and why is it important for pyridine hydrochloride?

A3: The Critical Relative Humidity (CRH) is the specific relative humidity of the surrounding atmosphere at which a solid salt will begin to absorb a significant amount of moisture and, in many cases, deliquesce.[9] Below the CRH, the material will remain stable. Knowing the CRH of pyridine hydrochloride is crucial for establishing appropriate storage and handling conditions. To prevent moisture uptake, the salt must be stored in an environment with a relative humidity below its CRH.

Q4: I received a new bottle of pyridine hydrochloride that already looks clumpy. What should I do?

A4: It's possible the salt absorbed some moisture during shipping or if the container seal was compromised.[6] Before using the material in a moisture-sensitive reaction, it is highly recommended to dry it thoroughly. Refer to the "Protocol for Drying Pyridine Hydrochloride" in the Troubleshooting Guide section for detailed instructions. If the clumping is severe or the material appears wet, it's also advisable to verify its purity and water content using analytical methods like Karl Fischer titration before use.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the handling and use of pyridine hydrochloride.

Issue 1: Inconsistent Reaction Yields or Failed Reactions

Q: My reaction yields are inconsistent, or the reaction is failing altogether. I suspect my pyridine hydrochloride is the culprit. How can I troubleshoot this?

A: Moisture in your pyridine hydrochloride is a likely cause. The excess water can alter the reaction stoichiometry, inhibit catalysts, or participate in unwanted side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent reaction yields.

Corrective Actions:

  • Dry the Salt: Before your next experiment, dry the pyridine hydrochloride using one of the methods described in the "Protocols" section below.

  • Quantify Water Content: For critical applications, determine the exact water content using Karl Fischer titration.[10] This will allow you to adjust the amount of pyridine hydrochloride used to account for the water present.

  • Improve Handling Procedures: Implement stricter handling protocols to minimize moisture exposure during weighing and transfer. This includes working quickly, using glove bags or glove boxes, and ensuring containers are tightly sealed immediately after use.[11]

Issue 2: Difficulty in Weighing and Handling the Salt

Q: My pyridine hydrochloride is clumpy and difficult to weigh accurately. How can I handle it effectively?

A: Clumping is a direct result of moisture absorption.[4] To ensure accurate weighing, the material must be returned to a free-flowing state and handled in a controlled environment.

Recommended Solutions:

  • Drying: The primary solution is to dry the salt. Oven drying or using a vacuum desiccator can effectively remove absorbed moisture.[12]

  • Controlled Environment Weighing: Whenever possible, weigh hygroscopic salts inside a glove box with a controlled low-humidity atmosphere.[11] If a glove box is unavailable, a glove bag purged with a dry inert gas (like nitrogen or argon) is a good alternative.

  • Pre-weighed Vials: For recurring experiments, consider pre-weighing the dried salt into single-use vials under an inert atmosphere.[11] This minimizes repeated exposure of the bulk material to ambient air.

Experimental Protocols

Protocol 1: Drying Pyridine Hydrochloride

This protocol describes two common methods for drying pyridine hydrochloride that has absorbed moisture.

Method A: Vacuum Oven Drying

  • Preparation: Place a thin layer of the pyridine hydrochloride in a clean, dry glass container (e.g., a watch glass or a crystallization dish).

  • Heating: Place the container in a vacuum oven and heat to 80-100°C. Caution: Do not exceed the melting point of pyridine hydrochloride (approximately 144-147°C).[1][2] Heating at too high a temperature can cause decomposition.[4]

  • Vacuum: Apply a vacuum to the oven.

  • Drying Time: Dry for 2-4 hours. The exact time will depend on the amount of salt and the level of moisture.

  • Cooling: After drying, release the vacuum with a dry inert gas (e.g., nitrogen or argon) and allow the salt to cool to room temperature in a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide).

Method B: Azeotropic Distillation (for stubborn moisture)

This method is more involved but can be very effective for removing tightly bound water.

  • Solvent Selection: Suspend the pyridine hydrochloride in a suitable anhydrous, non-polar solvent that forms an azeotrope with water, such as toluene. Caution: Benzene can also be used but is highly toxic and should be avoided if possible.[6]

  • Apparatus: Set up a distillation apparatus with a Dean-Stark trap.

  • Distillation: Heat the mixture to reflux. The water will be removed as an azeotrope and collected in the Dean-Stark trap.

  • Completion: Continue the distillation until no more water is collected in the trap.

  • Isolation: Cool the mixture and filter the anhydrous pyridine hydrochloride. Wash the salt with a dry, non-polar solvent (e.g., diethyl ether) and dry under vacuum.[6]

Protocol 2: Storage of Pyridine Hydrochloride

Proper storage is critical to prevent moisture reabsorption.

Storage Workflow:

Caption: Decision workflow for storing pyridine hydrochloride.

Key Storage Recommendations:

  • Primary Container: Always use a tightly sealed container, preferably with a screw cap and a liner.

  • Inert Atmosphere: For maximum protection, backfill the container with a dry inert gas (nitrogen or argon) before sealing.[1]

  • Desiccator: Store the sealed container inside a desiccator containing an active desiccant.[13] Regularly check and regenerate or replace the desiccant.

  • Secondary Containment: For long-term storage, consider placing the primary container inside a larger, heat-sealable foil bag with desiccant pouches.[14]

Protocol 3: Quantitative Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately measuring water content in solids.[10]

Instrumentation: A volumetric or coulometric Karl Fischer titrator is required. Coulometric titrators are particularly suited for very low water content.[15]

Procedure Outline:

  • Instrument Preparation: Prepare the KF titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned to a low, stable drift.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of pyridine hydrochloride. The sample size will depend on the expected water content and the titrator type.

  • Titration: Quickly transfer the weighed sample into the titration vessel.

  • Analysis: Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.

  • Calculation: The result is typically expressed as a weight percentage (% w/w) of water.

Data Interpretation:

Water Content (% w/w)Interpretation & Action
< 0.1%Anhydrous, suitable for most applications.
0.1% - 0.5%Slightly moist. May require drying for highly sensitive reactions.
> 0.5%Significantly moist. Drying is strongly recommended before use. Adjust stoichiometry if used as is.

Advanced Strategies for Mitigation

For pharmaceutical development and manufacturing, more robust strategies may be necessary:

  • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can alter the crystal lattice and reduce the material's affinity for water.[16][17]

  • Formulation with Excipients: Co-processing with excipients that have a higher affinity for water can help protect the active pharmaceutical ingredient (API).[16]

  • Packaging Solutions: Utilizing high-barrier packaging materials, such as foil pouches or Aclar® films, is essential for protecting the final drug product from moisture during its shelf life.[16]

By understanding the principles of hygroscopicity and implementing these practical strategies, researchers and developers can ensure the quality, reliability, and consistency of their work with pyridine hydrochloride salts.

References

  • Vertex AI Search. (n.d.). Pyridinium chloride.
  • Chemodex. (n.d.). Pyridine hydrochloride - CAS-Number 628-13-7.
  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Guidechem. (n.d.). How is Pyridine Hydrochloride Prepared and What are its Properties?.
  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?.
  • ChemBK. (n.d.). PYRIDINE HCL.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • Taylor & Francis. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Wikipedia. (n.d.). Pyridinium chloride.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?.
  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
  • Taylor & Francis. (n.d.). Critical relative humidity – Knowledge and References.
  • Reddit. (2017). Drying and Storing Hygroscopic Salts.
  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Machinery Lubrication. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated.

Sources

Validation & Comparative

A Comparative Analysis of Nicotinic Acetylcholine Receptor Ligands: A-85380 vs. Epibatidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of nicotinic acetylcholine receptor (nAChR) research, the selection of appropriate pharmacological tools is paramount for elucidating the roles of specific receptor subtypes in physiological and pathological processes. This guide provides an in-depth comparison of two potent nAChR agonists: 3-(Azetidin-3-yloxy)pyridine, widely known as A-85380, and epibatidine. While both compounds exhibit high affinity for nAChRs, their distinct selectivity profiles lead to different experimental applications and potential therapeutic implications. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions when selecting a ligand for their studies.

Introduction to the Ligands

A-85380 (3-(2(S)-azetidinylmethoxy)pyridine) is a highly selective agonist for the α4β2 subtype of nAChRs.[1] Its remarkable specificity has established it as a valuable radioligand and pharmacological probe for investigating the distribution, density, and function of α4β2 receptors in the central nervous system.[2][3] The selectivity of A-85380 minimizes off-target effects, making it a preferred tool for studies focused on the physiological roles of the α4β2 subtype, which is implicated in processes such as learning, memory, and nicotine addiction.[1]

Epibatidine , a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor, is a potent, non-selective nAChR agonist.[4] It exhibits high affinity for multiple nAChR subtypes, including α4β2, α7, and α3β4.[5] While its broad activity profile makes it a powerful tool for general nAChR characterization, this lack of selectivity can complicate the interpretation of results in complex biological systems.[6][7] Its high potency also comes with significant toxicity, limiting its therapeutic potential.[6]

Comparative Receptor Affinity Profile

The differential binding affinities of A-85380 and epibatidine for various nAChR subtypes are central to their utility in research. The following table summarizes their inhibition constants (Ki) for the most commonly studied neuronal nAChR subtypes. Lower Ki values indicate higher binding affinity.

CompoundnAChR SubtypeKi (nM)Source(s)
A-85380 α4β2 0.04 - 0.05 [8]
α7 148 [8]
α3β4 *>10,000 [9]
Epibatidine α4β2 0.06 [5]
α7 4.16 [5]
α3β4 0.15 [5]

Note: The Ki value for A-85380 at the α3β4 subtype was determined in the presence of A-85380 to block binding to β2-containing nAChRs, indicating its very low affinity for the α3β4 subtype.*[9]

This data clearly illustrates the key difference between the two ligands: A-85380's exceptional selectivity for the α4β2 subtype, with over 3000-fold lower affinity for the α7 subtype and negligible affinity for the α3β4 subtype. In contrast, epibatidine demonstrates high, sub-nanomolar affinity across all three major neuronal subtypes.

Functional Activity: Beyond Binding

Both A-85380 and epibatidine are potent agonists at the nAChR subtypes they bind to.[8][10] Upon binding, they induce a conformational change in the receptor, leading to the opening of the ion channel and subsequent cation influx (primarily Na+ and Ca2+). This influx depolarizes the cell membrane, triggering downstream cellular responses.

The functional consequences of their differing selectivity profiles are significant. A-85380's selective activation of α4β2 receptors allows for the targeted investigation of the roles of this specific subtype in neurotransmitter release, synaptic plasticity, and behavior.[2] Conversely, epibatidine's broad agonism can lead to a more complex and widespread physiological response, as it simultaneously activates multiple nAChR subtypes that may have opposing or synergistic effects.[10] For instance, while both compounds produce analgesia, they appear to do so by acting on distinct spinal nAChR subtypes and preterminal sites.[10]

Experimental Methodologies: A Closer Look

The determination of receptor affinity and functional activity relies on robust and well-validated experimental protocols. Understanding these methods is crucial for interpreting the data and designing future experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays involve incubating a biological sample (e.g., brain tissue homogenates or cells expressing the receptor of interest) with a fixed concentration of a radiolabeled ligand (e.g., [3H]epibatidine or [3H]cytisine) and varying concentrations of the unlabeled test compound (the "competitor").[11] The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Tissue/Cell Preparation: Homogenize brain tissue or harvest cells expressing the nAChR subtype of interest in a suitable buffer. Prepare membranes by centrifugation.

  • Incubation: In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [3H]epibatidine for broad nAChR labeling or [3H]cytisine for α4β2), and a range of concentrations of the unlabeled test compound (A-85380 or epibatidine).

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific radioligand and receptor.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The choice of radioligand is critical. [3H]epibatidine is often used for its high affinity to multiple nAChR subtypes, allowing for the characterization of a broad range of ligands.[4] For more specific assays targeting the α4β2 subtype, [3H]cytisine is a common choice.[11] The use of a competitive binding format allows for the determination of the affinity of unlabeled compounds.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Tissue/Cell Homogenization B Membrane Preparation A->B C Incubate Membranes with Radioligand & Competitor B->C D Reach Equilibrium C->D E Filtration to Separate Bound/Free Ligand D->E F Scintillation Counting E->F G Data Plotting & Curve Fitting F->G H Calculate IC50 & Ki G->H

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays: ⁸⁶Rb⁺ Efflux

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For ligand-gated ion channels like nAChRs, a common functional assay is the ⁸⁶Rb⁺ efflux assay.[12][13] Rubidium-86 (⁸⁶Rb⁺) is used as a radioactive tracer for potassium (K⁺) due to their similar ionic properties. Cells expressing the nAChR of interest are pre-loaded with ⁸⁶Rb⁺. Upon application of an agonist, the nAChR channels open, allowing for the efflux of ⁸⁶Rb⁺ from the cells, which can be quantified.

Step-by-Step Protocol for an ⁸⁶Rb⁺ Efflux Assay:

  • Cell Culture: Culture cells stably or transiently expressing the nAChR subtype of interest.

  • ⁸⁶Rb⁺ Loading: Incubate the cells with a medium containing ⁸⁶Rb⁺ to allow for its uptake.

  • Washing: Wash the cells with a buffer to remove extracellular ⁸⁶Rb⁺.

  • Agonist Stimulation: Add the agonist (A-85380 or epibatidine) at various concentrations to the cells.

  • Efflux Measurement: At specific time points, collect the extracellular buffer and measure the amount of ⁸⁶Rb⁺ that has effluxed from the cells using a scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each agonist concentration and plot it against the logarithm of the concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

Causality Behind Experimental Choices: The ⁸⁶Rb⁺ efflux assay provides a direct measure of ion channel function.[14] It allows for the characterization of a compound's functional activity (agonist, partial agonist, or antagonist) and its potency (EC50). This assay is particularly useful for comparing the efficacy of different agonists.

Downstream Signaling Pathways

The activation of nAChRs by agonists like A-85380 and epibatidine initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca²⁺.[15] While the immediate effect is membrane depolarization, the sustained increase in intracellular Ca²⁺ can activate various downstream signaling pathways that influence a wide range of cellular processes, including gene expression, cell survival, and synaptic plasticity.

One of the key pathways activated by nAChR-mediated Ca²⁺ influx is the phosphoinositide 3-kinase (PI3K)/Akt pathway.[15] This pathway is crucial for promoting cell survival and neuroprotection. The activation of this pathway by nicotinic agonists has been implicated in the protective effects of nicotine against neurotoxicity.[15]

Signaling Pathway upon nAChR Activation

G cluster_membrane Cell Membrane nAChR nAChR (e.g., α4β2) Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Agonist Agonist (A-85380 or Epibatidine) Agonist->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase ↑ Intracellular [Ca²⁺] Ion_Influx->Ca_Increase Cellular_Responses Cellular Responses (Neurotransmitter Release, Gene Expression, Neuroprotection) Depolarization->Cellular_Responses PI3K PI3K Ca_Increase->PI3K Activates Akt Akt PI3K->Akt Activates Akt->Cellular_Responses Leads to

Caption: Simplified signaling cascade following nAChR activation.

Conclusion and Recommendations

Both A-85380 and epibatidine are invaluable tools in the study of nicotinic acetylcholine receptors. The choice between them should be dictated by the specific research question.

  • For studies requiring high subtype selectivity for the α4β2 nAChR , A-85380 is the unequivocal choice. Its minimal off-target binding allows for a more precise dissection of the roles of this receptor subtype in complex biological systems. It is particularly well-suited for in vivo imaging studies and for investigating the specific contributions of α4β2 receptors to neuronal function and behavior.

  • For broader characterization of nAChR populations or when a potent, non-selective agonist is needed , epibatidine can be a useful tool. However, researchers must be mindful of its activity at multiple nAChR subtypes and its significant toxicity. When using epibatidine, it is often necessary to employ subtype-selective antagonists to isolate the effects of a particular receptor subtype.

References

  • Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers Publishing Partnerships. (2023-09-10). [Link]

  • Khan, I. M., et al. (2001). A-85380 and epibatidine each interact with disparate spinal nicotinic receptor subtypes to achieve analgesia and nociception. The Journal of pharmacology and experimental therapeutics, 297(2), 699–707. [Link]

  • Henderson, B. J., et al. (2016). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. The Journal of pharmacology and experimental therapeutics, 359(1), 14–25. [Link]

  • Brody, S. A., et al. (2012). Quantitative molecular imaging of neuronal nicotinic acetylcholine receptors in the human brain with A-85380 radiotracers. Archives of clinical neuropsychology, 27(5), 487–503. [Link]

  • Kihara, T., et al. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. IntechOpen. [Link]

  • Marks, M. J., et al. (2010). 86Rb+ efflux mediated by α4β2*-nicotinic acetylcholine receptors with high and low sensitivity to stimulation by acetylcholine display similar agonist-induced desensitization. Neuropharmacology, 59(6), 514–523. [Link]

  • Marks, M. J., et al. (2006). Inhibition of membrane binding to assess K i values at various subtypes of nAChR. Panel A. ResearchGate. [Link]

  • Curzon, P., et al. (1998). Differences between the antinociceptive effects of the cholinergic channel activators A-85380 and (+/-)-epibatidine in rats. The Journal of pharmacology and experimental therapeutics, 287(3), 903–910. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.8. [Link]

  • Brody, S., et al. (2006). Greater Nicotinic Acetylcholine Receptor Density in Smokers Than in Nonsmokers: A PET Study with 2- 18 F-FA-85380. Journal of Nuclear Medicine, 47(8), 1267–1275. [Link]

  • Nicotinic acetylcholine receptor. (2023, December 29). In Wikipedia. [Link]

  • Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International journal of molecular sciences, 22(11), 5898. [Link]

  • Henderson, B. J., et al. (2016). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. The Journal of pharmacology and experimental therapeutics, 359(1), 14–25. [Link]

  • Whiteaker, P., et al. (2007). Identification of a novel nicotinic binding site in mouse brain using [125I]-epibatidine. British journal of pharmacology, 150(4), 428–438. [Link]

  • Richards, T. L., & Stout, C. D. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Methods and protocols, 2(4), 93. [Link]

  • Govind, A. P., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. [Link]

  • Esterlis, I., et al. (2013). High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness. Molecular psychiatry, 18(12), 1248–1258. [Link]

  • Brody, S. L., et al. (2006). Greater Nicotinic Acetylcholine Receptor Density in Smokers Than in Nonsmokers: A PET Study with 2-F-18-FA-85380. ResearchGate. [Link]

  • Paleari, L., et al. (2008). Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells. The international journal of biochemistry & cell biology, 40(11), 2411–2424. [Link]

  • Fucile, S. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules (Basel, Switzerland), 23(12), 3324. [Link]

  • Malpass, J. R., et al. (2007). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Bioorganic & medicinal chemistry letters, 17(22), 6297–6301. [Link]

  • Marks, M. J., et al. (2010). 86Rb+ efflux mediated by alpha4beta2*-nicotinic acetylcholine receptors with high and low-sensitivity to stimulation by acetylcholine display similar agonist-induced desensitization. Neuropharmacology, 59(6), 514–523. [Link]

  • The relationship between α4β2-nicotinic acetylcholine receptor availability and brain arousal regulation as assessed by 2-[18F]F-A85380 PET and EEG following nicotine cessation in male individuals with nicotine dependence. (2025). ResearchGate. [Link]

  • FUNCTIONAL CHARACTERIZATION OF NICOTINIC ACETYLCHOLINE RECEPTOR SUBUNIT ALPHA 3 IN REGULATION OF BEHAVIOUR. (2016). ScholarBank@NUS. [Link]

  • Al-Hilal, S., et al. (2022). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. International journal of molecular sciences, 23(21), 13328. [Link]

  • Changeux, J. P., & Corringer, P. J. (2008). Nicotinic acetylcholine receptors. Scholarpedia, 3(1), 3468. [Link]

  • daCosta, C. J. B., & Baenziger, J. E. (2013). Pursuing high-resolution structures of nicotinic acetylcholine receptors: lessons learned from five decades. Biomolecules, 3(3), 521–548. [Link]

  • Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. (2016). ResearchGate. [Link]

  • Richards, K., et al. (2011). The binding orientation of epibatidine at α7 nACh receptors. British journal of pharmacology, 164(2b), 519–530. [Link]

  • Weldon, P. R., & Taylor, P. (1985). Assay of muscarinic acetylcholine receptor function in cultured cardiac cells by stimulation of 86Rb+ efflux. The Journal of pharmacology and experimental therapeutics, 233(3), 674–680. [Link]

Sources

A Comparative Efficacy Analysis of 3-(Azetidin-3-yloxy)pyridine and Other Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the efficacy of 3-(Azetidin-3-yloxy)pyridine, also known as A-85380, with other prominent nicotinic acetylcholine receptor (nAChR) ligands. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective performance analysis of these compounds. We will delve into the nuances of their binding affinities, functional activities, and subtype selectivities, supported by detailed experimental protocols and visual aids to elucidate complex concepts.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various subunits (α1-α10, β1-β4, γ, δ, ε), with the specific subunit composition determining the pharmacological and physiological properties of the receptor subtype.[1][2] The most abundant nAChR subtypes in the brain are the heteromeric α4β2 and the homomeric α7 receptors.[2][3] Upon binding to agonists like acetylcholine or nicotine, nAChRs undergo a conformational change, opening a central ion channel permeable to cations such as Na+, K+, and Ca2+.[1] This ion influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades. The diverse expression and function of nAChR subtypes make them attractive therapeutic targets for a range of neurological and psychiatric disorders, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and depression.[4][5]

3-(Azetidin-3-yloxy)pyridine (A-85380): A Profile

3-(Azetidin-3-yloxy)pyridine, or A-85380, is a potent and selective agonist for the α4β2 nAChR subtype.[4][6] Its high affinity and selectivity have made it a valuable research tool for probing the function of this specific receptor subtype. The azetidine ring in its structure is a key feature contributing to its potent interaction with the α4β2 receptor.[6]

Comparative Analysis of nAChR Ligands

The efficacy of a nAChR ligand is a multi-faceted characteristic defined by its binding affinity (Ki), its ability to activate the receptor (EC50 and intrinsic activity), and its selectivity for different receptor subtypes. Below, we compare 3-(Azetidin-3-yloxy)pyridine with other well-characterized nAChR ligands.

Quantitative Comparison of Ligand Binding Affinities (Ki) and Functional Potencies (EC50)

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of 3-(Azetidin-3-yloxy)pyridine and other key nAChR ligands across various receptor subtypes. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

LigandnAChR SubtypeKi (nM)EC50 (µM)Ligand TypeReference(s)
3-(Azetidin-3-yloxy)pyridine (A-85380) α4β20.050.7Agonist[6]
α71488.9Agonist[6]
Muscle (α1β1δγ)314>100Weak Agonist[6]
Varenicline α4β20.142.3Partial Agonist[7][8]
α6β20.120.007 (rat)Partial Agonist[8]
α3β4-55Partial Agonist[7]
α7-18Full Agonist[7]
Cytisine α4β2~0.5~1.0Partial Agonist[9][10]
α7--Full Agonist[11]
Nicotine α4β2~1-51.61Agonist[9]
α7~100-500~10-50Agonist[12]
Epibatidine α4β20.04 - 0.070.012Agonist[6][9]
α716 - 22-Agonist[6]
A-84543 α4β23.440.75Full Agonist[13]
Sazetidine-A α4β2 (human)0.64-Partial Agonist[14]
α4β2 (rat)0.41-Partial Agonist[14]
α7-4.2 (in SH-SY5Y cells)Agonist[15]

Key Insights from the Data:

  • 3-(Azetidin-3-yloxy)pyridine (A-85380) exhibits exceptional affinity and selectivity for the α4β2 subtype, with a Ki value in the picomolar range.[6] Its potency as an agonist at this subtype is also high.[6]

  • Varenicline , a widely used smoking cessation aid, is a partial agonist at α4β2 and α6β2* nAChRs and a full agonist at the α7 subtype.[7][8] Its partial agonism at α4β2 receptors is thought to contribute to its clinical efficacy by both stimulating dopamine release to reduce withdrawal symptoms and blocking the rewarding effects of nicotine.[16]

  • Cytisine , another partial agonist at α4β2 receptors, demonstrates high affinity but generally lower efficacy compared to full agonists.[9][10][11]

  • Nicotine , the primary psychoactive component of tobacco, is a non-selective agonist with high affinity for α4β2 receptors.[9]

  • Epibatidine is a potent, non-selective nAChR agonist with very high affinity for the α4β2 subtype.[6][9]

  • A-84543 is a full agonist with high affinity for α4β2 nAChRs.[13]

  • Sazetidine-A is a partial agonist at α4β2 nAChRs with high affinity.[14][17]

Experimental Methodologies

To ensure the scientific integrity of this comparison, we outline the standard experimental protocols used to characterize nAChR ligands.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a ligand for a specific receptor subtype.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue or cell preparation containing the receptor. A competing unlabeled ligand (the test compound) is added at various concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) is calculated.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex for α4β2* nAChRs) or cells expressing the target nAChR subtype in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]cytisine for α4β2), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known competing ligand (e.g., nicotine).

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity (e.g., agonist, antagonist, or partial agonist) of a ligand on ion channels, including nAChRs, expressed in Xenopus oocytes.[3]

Principle: The membrane potential of a Xenopus oocyte expressing the nAChR of interest is clamped at a specific voltage. The current flowing across the membrane in response to the application of a ligand is measured. The amplitude of this current is proportional to the number of activated ion channels.

Step-by-Step Protocol:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNA encoding the desired nAChR subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply the test ligand at various concentrations to the oocyte via the perfusion system.

    • Record the resulting current responses.

  • Data Analysis:

    • Measure the peak current amplitude for each ligand concentration.

    • Plot the current amplitude as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal activation) and the maximum response (Emax).

    • To determine if a ligand is a partial agonist, compare its Emax to that of a known full agonist (e.g., acetylcholine). A lower Emax indicates partial agonism.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insights into the in vivo effects of nAChR ligands on neurotransmission.[18]

Principle: A small, semi-permeable probe is implanted into a specific brain region (e.g., the nucleus accumbens for dopamine release studies). A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the perfusate, which is then collected and analyzed.

Step-by-Step Protocol:

  • Probe Implantation:

    • Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a set period.

    • Administer the nAChR ligand (e.g., systemically or directly into the brain region via the probe).

    • Continue to collect dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the concentration of the neurotransmitter of interest (e.g., dopamine) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).[19]

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the effects of the test ligand on neurotransmitter release to those of a vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in nAChR function is crucial for a comprehensive understanding. The following diagrams illustrate the key signaling pathways and experimental workflows.

nAChR Signaling Pathway

This diagram illustrates the primary signaling cascade initiated by the activation of a neuronal nAChR.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Ligand nAChR Ligand (e.g., 3-(Azetidin-3-yloxy)pyridine) Ligand->nAChR Binds to PI3K PI3K Ca_influx->PI3K Activates Dopamine_release Dopamine Release (in dopaminergic neurons) Ca_influx->Dopamine_release Triggers Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Promotes Ligand_Characterization_Workflow start Novel nAChR Ligand binding_assay Radioligand Binding Assay start->binding_assay Determine Ki tevc Two-Electrode Voltage Clamp start->tevc Determine EC50 & Efficacy data_analysis Data Analysis & Comparison binding_assay->data_analysis tevc->data_analysis microdialysis In Vivo Microdialysis microdialysis->data_analysis Assess In Vivo Effects data_analysis->microdialysis Inform In Vivo Studies conclusion Efficacy Profile Determined data_analysis->conclusion

Caption: Workflow for nAChR ligand characterization.

Conclusion

This guide has provided a comprehensive comparison of 3-(Azetidin-3-yloxy)pyridine with other significant nAChR ligands. The experimental data clearly demonstrates that 3-(Azetidin-3-yloxy)pyridine is a highly potent and selective agonist for the α4β2 nAChR subtype. Its distinct pharmacological profile, when compared to partial agonists like varenicline and non-selective agonists like nicotine, underscores the importance of subtype selectivity in the development of novel therapeutics targeting the nicotinic cholinergic system. The detailed experimental protocols and illustrative diagrams provided herein serve as a valuable resource for researchers in the field, facilitating a deeper understanding of the methodologies used to evaluate the efficacy of these important compounds.

References

  • Wikipedia. Nicotinic acetylcholine receptor. [Link]

  • Pubmed Central. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. [Link]

  • Pubmed Central. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. [Link]

  • Frontiers. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. [Link]

  • Pubmed Central. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. [Link]

  • NCBI Bookshelf. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. [Link]

  • Pubmed Central. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. [Link]

  • PMC. Understanding varenicline function via key receptor and ligand interactions. [Link]

  • Pubmed. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. [Link]

  • Pubmed Central. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. [Link]

  • NIH. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]

  • Pubmed Central. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. [Link]

  • PMC. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds. [Link]

  • NIH. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats. [Link]

  • ACS Publications. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors. [Link]

  • ResearchGate. Inhibition of membrane binding to assess K i values at various subtypes of nAChR. [Link]

  • Pubmed. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells. [Link]

  • Pubmed Central. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. [Link]

  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • NCBI. 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. [Link]

  • Pubmed Central. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. [Link]

  • EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. [Link]

  • News-Medical.Net. Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]

  • How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. cytisine. [Link]

  • NCBI. 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. [Link]

  • Pubmed. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis. [Link]

  • Pubmed Central. The smoking cessation drug varenicline improves deficient P20-N40 inhibition in DBA/2 mice. [Link]

  • Frontiers Publishing Partnerships. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. [Link]

  • ResearchGate. (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • ResearchGate. Cytisine 1 and Varenicline 2, Nicotinic Partial Agonists at a4b2 nAChR,... [Link]

  • Pubmed Central. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. [Link]

  • ResearchGate. (PDF) Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs. [Link]

  • Semantic Scholar. Microdialysis and its use in behavioural studies: Focus on acetylcholine. [Link]

  • Pubmed. Sazetidine-A Is a Potent and Selective Agonist at Native and Recombinant Alpha 4 Beta 2 Nicotinic Acetylcholine Receptors. [Link]

  • ISU ReD. Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. [Link]

  • DC Chemicals. nAChR. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. [Link]

  • PMC. Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Azetidin-3-yloxy)pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Azetidin-3-yloxy)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.